molecular formula C7H11NO2 B3045875 1,5-Dimethylpiperidine-2,4-dione CAS No. 115497-23-9

1,5-Dimethylpiperidine-2,4-dione

Cat. No.: B3045875
CAS No.: 115497-23-9
M. Wt: 141.17 g/mol
InChI Key: KTVOSJVOLHNLGX-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperidine-2,4-dione is a high-purity organic compound belonging to the class of substituted piperidinediones. Piperidine derivatives are recognized as crucial synthetic building blocks in medicinal and organic chemistry, playing a significant role in the development of novel pharmaceutical agents . As a specialist research chemical, this product is designed for use in laboratory investigations, including but not limited to method development, organic synthesis, and analytical reference standards. Research Applications & Value: This compound serves as a valuable precursor or intermediate in synthetic pathways aimed at creating more complex nitrogen-containing heterocycles. Researchers utilize such piperidine-2,4-dione scaffolds in the exploration of structure-activity relationships (SAR), the development of new catalytic reactions, and as a core structure in the design of molecules with potential biological activity. Piperidine derivatives are found in more than twenty classes of pharmaceuticals, underscoring their importance in drug discovery . Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) and standard laboratory safety protocols are required when handling this material. Important Notice: 1,5-Dimethylpiperidine-2,4-dione is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The purchaser assumes all responsibility for the safe and appropriate handling and use of this chemical in compliance with their local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-4-8(2)7(10)3-6(5)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVOSJVOLHNLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301843
Record name 1,5-Dimethyl-2,4-piperidinedione
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Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115497-23-9
Record name 1,5-Dimethyl-2,4-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115497-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-2,4-piperidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-Dimethylpiperidine-2,4-dione CAS 115497-23-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9)

Introduction

The piperidine-2,4-dione structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2][3] This heterocyclic system is present in a multitude of biologically active compounds, demonstrating a broad range of pharmacological activities.[3][4] This guide focuses on a specific, less-documented member of this family: 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9).

Publicly available experimental data for this particular regioisomer is scarce. Therefore, this document adopts a holistic scientific approach by synthesizing information from closely related, well-characterized analogs and established chemical principles. By examining the properties and synthesis of isomers like 5,5-dimethylpiperidine-2,4-dione and the broader class of piperidine-2,4-diones, we can construct a robust and scientifically grounded profile for the 1,5-dimethyl derivative. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its anticipated properties, plausible synthesis, and potential applications.

Physicochemical and Spectroscopic Profile

Table 1: Calculated and Comparative Physicochemical Properties

Property1,5-Dimethylpiperidine-2,4-dione (Calculated/Predicted)1,3-Dimethylpiperidine-2,4-dione[5]Notes
Molecular Formula C₇H₁₁NO₂C₇H₁₁NO₂Identical for isomers.
Molecular Weight 141.17 g/mol 141.17 g/mol [5]
IUPAC Name 1,5-dimethylpiperidine-2,4-dione1,3-dimethylpiperidine-2,4-dione[5]
XLogP3-AA (LogP) N/A-0.1[5]A low LogP value is expected, suggesting good aqueous solubility.
Hydrogen Bond Donor Count 00[5]The nitrogen is methylated.
Hydrogen Bond Acceptor Count 22[5]From the two carbonyl oxygens.
Appearance Predicted: White to off-white solidN/ABased on similar small molecule heterocycles.[1]
Spectroscopic Characterization (Predicted)

The structural confirmation of 1,5-Dimethylpiperidine-2,4-dione would rely on standard spectroscopic techniques. The expected spectral features, based on its structure and data from analogs, are as follows:

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the N-methyl group (singlet), the C5-methyl group (doublet), and the methine proton at C5. The methylene protons at C3 and C6 would likely appear as complex multiplets. The integration of these signals would confirm the proton count for each environment.

  • ¹³C NMR: The spectrum would show two distinct carbonyl signals (C2 and C4) in the downfield region (around 170-210 ppm).[1] Resonances for the N-methyl, C5-methyl, and the carbons of the piperidine ring would also be present at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations, typically in the range of 1650-1740 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (141.0789 g/mol ).

Synthesis and Chemical Reactivity

A robust and adaptable synthesis is paramount for the exploration of any chemical scaffold. For piperidine-2,4-diones, the Dieckmann cyclization is a well-established and powerful method for ring formation.[6][7]

A plausible synthetic route to 1,5-Dimethylpiperidine-2,4-dione would involve the intramolecular condensation of a suitably substituted diester.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Final Product A β-amino ester C N-acylated diester A->C Acylation B Malonic acid derivative B->C D Dieckmann Cyclization C->D E β-keto ester intermediate D->E F Hydrolysis & Decarboxylation E->F G 1,5-Dimethylpiperidine-2,4-dione F->G

Caption: Plausible synthetic workflow for 1,5-Dimethylpiperidine-2,4-dione.

Experimental Protocol: Synthesis via Dieckmann Cyclization (Hypothetical)

This protocol is a generalized adaptation based on established methods for synthesizing substituted piperidine-2,4-diones.[7]

  • Step 1: Synthesis of the N-acylated Diester Precursor.

    • A suitable β-amino ester (e.g., ethyl 3-(methylamino)butanoate) is reacted with a malonic acid derivative (e.g., ethyl malonyl chloride) in an aprotic solvent like dichloromethane, in the presence of a non-nucleophilic base such as triethylamine.

    • The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature.

    • An aqueous work-up is performed to isolate the crude N-acylated diester, which can be purified by column chromatography.

  • Step 2: Dieckmann Cyclization.

    • The purified diester is dissolved in an anhydrous alcohol (e.g., ethanol).

    • A strong base, such as sodium ethoxide, is added to the solution. The choice of base should match the ester groups to prevent transesterification.[7]

    • The mixture is heated to reflux under anhydrous conditions to drive the intramolecular condensation. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis and Decarboxylation.

    • Upon completion of the cyclization, the reaction mixture is cooled.

    • Water is carefully added to hydrolyze the resulting β-keto ester intermediate.

    • The mixture is then acidified (e.g., with dilute HCl) and gently heated to promote the decarboxylation of the ester group at the C3 position, yielding the final 1,5-Dimethylpiperidine-2,4-dione.

    • The final product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

The presence of two carbonyl groups and adjacent acidic protons makes the piperidine-2,4-dione ring a versatile platform for further chemical modifications, such as alkylation or condensation reactions, enabling the generation of diverse compound libraries for biological screening.[1]

Potential Biological and Pharmacological Significance

While direct biological data for 1,5-Dimethylpiperidine-2,4-dione is not available, the broader class of piperidine derivatives is of significant importance in the pharmaceutical industry.[1][2] The rigid scaffold provides a well-defined orientation for functional groups, which can lead to high-affinity interactions with biological targets.

Derivatives of piperidine-2,4-diones have been investigated for a range of biological activities, including applications in oncology and immunomodulation.[8] For instance, the related glutarimide moiety is a critical structural feature for binding to Cereblon (CRBN), a substrate receptor for an E3 ubiquitin ligase complex.[8] This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs®).

A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Derivative Piperidine-2,4-dione Derivative Derivative->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of 1,5-Dimethylpiperidine-2,4-dione, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a general guideline.[8][9]

  • Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 1,5-Dimethylpiperidine-2,4-dione is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Safety and Handling

As a research chemical with limited toxicological data, 1,5-Dimethylpiperidine-2,4-dione should be handled with care. General safety precautions for piperidine derivatives should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[11]

  • Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in accordance with local regulations.[11]

Conclusion

1,5-Dimethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, analysis of its structure and comparison with related analogs provide a strong foundation for predicting its properties and reactivity. The established synthetic routes to the piperidine-2,4-dione core, such as the Dieckmann cyclization, are readily adaptable for its preparation. The known biological activities of this scaffold, particularly in oncology and immunomodulation, highlight the potential for derivatives of 1,5-Dimethylpiperidine-2,4-dione to be developed into novel therapeutic agents. Further experimental investigation is necessary to validate these predictions and fully unlock the therapeutic potential of this versatile chemical entity.

References

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available from: [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available from: [Link]

  • PRODUCT SAFETY DATA INFORMATION. Cytiva. Available from: [Link]

  • Material Safety Data Sheet - Alpha-Methyl-Alpha-Propylsuccinimide 99+%. Cole-Parmer. Available from: [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available from: [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. PubMed. Available from: [Link]

  • Dimethyl-2,4-piperidindion. PubChem. Available from: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available from: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]

  • 3,5-Dimethylpiperidine. TUODA INDUSTRY LIMITED. Available from: [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available from: [Link]

  • PIPERIDINE. Ataman Kimya. Available from: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available from: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available from: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. Available from: [Link]

  • 1,4-Dimethylpiperazine-2,5-dione. PubChem. Available from: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available from: [Link]

  • 1,4-Dimethylpiperazine-2,3-dione. PMC. Available from: [Link]

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Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Integration of 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Laboratory Integration Guide & SDS Synthesis

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds for developing highly selective kinase inhibitors. 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) is a critical intermediate, particularly noted for its utility in synthesizing potent CSNK1A1 (Casein Kinase 1 Alpha 1) inhibitors[1].

Unlike standard Safety Data Sheets (SDS) that merely list hazards, this whitepaper is designed by application scientists to bridge the gap between regulatory safety compliance and practical synthetic application . By understanding the structural dynamics of its


-dicarbonyl system, researchers can optimize both handling protocols and downstream functionalization yields.

Structural Dynamics & Physicochemical Profiling

The chemical behavior of 1,5-Dimethylpiperidine-2,4-dione is dictated by its piperidine ring housing a


-dicarbonyl moiety at positions 2 and 4. The methylene protons at C3, flanked by two electron-withdrawing carbonyl groups, exhibit significant acidity (estimated pKa ~10–13). This structural feature makes the compound highly susceptible to base-catalyzed enolization, which is the mechanistic foundation for its use as a nucleophile in drug synthesis[1].
Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 1,5-Dimethylpiperidine-2,4-dione
CAS Number 115497-23-9[2]
Molecular Formula C₇H₁₁NO₂[2]
Molecular Weight 141.17 g/mol [2]
InChI Key KTVOSJVOLHNLGX-UHFFFAOYSA-N[2]
Physical Form Powder[2]
Storage Temperature -10°C (Freezer)[2]

Causality Note on Storage: The compound must be stored at -10°C[2]. Prolonged exposure to ambient temperatures and atmospheric moisture can induce slow enolization and subsequent aldol-type self-condensation. Sub-zero storage maintains the kinetic stability of the diketone tautomer.

Hazard Identification & Risk Mitigation (SDS Core)

As a biologically active precursor, 1,5-Dimethylpiperidine-2,4-dione requires stringent handling protocols. It is classified under the Globally Harmonized System (GHS) as a localized irritant[2].

Table 2: GHS Classification & Hazard Statements
GHS PictogramSignal WordHazard Statements (H-Codes)
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Directives (P-Codes) & PPE

To ensure a self-validating safety system in the laboratory, the following protocols must be strictly adhered to:

  • P261 & P271 (Inhalation Mitigation): Avoid breathing dust/fumes. All transfers and reactions must be conducted within a certified chemical fume hood[2].

  • P280 (Barrier Protection): Wear nitrile gloves (minimum 0.11 mm thickness for incidental contact), safety goggles with side shields, and a standard lab coat[2].

  • P305+P351+P338 (Exposure Response): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[2].

Safety A Storage (-10°C, Argon) B PPE Setup (GHS07 Compliant) A->B C Handling (Fume Hood) B->C D Disposal (P501 Protocol) C->D

Fig 1: Standard safety and handling workflow for 1,5-Dimethylpiperidine-2,4-dione.

Synthetic Utility: CSNK1A1 Inhibitor Development

The primary pharmaceutical application of 1,5-Dimethylpiperidine-2,4-dione is its integration into substituted pyrrolo-pyridinone derivatives. These derivatives have been proven to display an IC₅₀ of below 100 nM in CSNK1A1 kinase assays, making them highly valuable in targeted oncology therapies[1].

Mechanistic Insight

To build the pyrrolo-pyridinone core, the C3 position of 1,5-Dimethylpiperidine-2,4-dione must be functionalized. This is achieved via a base-catalyzed nucleophilic addition to an electrophile, such as isothiocyanatobenzene[1].

Why use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)? Standard bases (like NaOH or amines) can cause unwanted hydrolysis of the piperidine ring or act as competing nucleophiles. DBU is a strong, sterically hindered, non-nucleophilic amidine base. It cleanly and quantitatively deprotonates the acidic C3 methylene protons of the


-dione to form a reactive enolate without engaging in nucleophilic side reactions[1].

G S1 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) I1 Thioamide Intermediate (Enolate Addition) S1->I1 Acetonitrile, 0°C to RT R1 Isothiocyanatobenzene + DBU (Base) R1->I1 C3 Deprotonation T1 CSNK1A1 Kinase Inhibitor (IC50 < 100 nM) I1->T1 Downstream Cyclization

Fig 2: Synthetic pathway from 1,5-Dimethylpiperidine-2,4-dione to CSNK1A1 inhibitors.

Standard Operating Procedure (SOP): Base-Catalyzed Functionalization

The following protocol is a self-validating methodology adapted from European Patent EP 4188929 B1[1], optimized for laboratory-scale synthesis. (Note: Volumetric measurements for liquid reagents have been corrected to microliters [µL] for microscale accuracy).

Reagents Required:

  • 1,5-Dimethylpiperidine-2,4-dione (Racemate): 181 mg (1.28 mmol)[1]

  • Isothiocyanatobenzene: 150 µL (~1.3 mmol)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 310 µL (~2.1 mmol)[1]

  • Anhydrous Acetonitrile (ACN): 1.7 mL[1]

Step-by-Step Workflow:

  • Suspension: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 181 mg of 1,5-Dimethylpiperidine-2,4-dione in 1.7 mL of anhydrous acetonitrile under an inert argon atmosphere[1].

  • Electrophile Addition: Inject 150 µL of isothiocyanatobenzene into the suspension. Ensure the mixture is stirring constantly[1].

  • Thermal Control & Deprotonation: Submerge the reaction flask in an ice-water bath to cool the mixture to 0°C. Causality: The subsequent acid-base reaction is exothermic; cooling prevents thermal degradation of the intermediate[1].

  • Base Addition: Slowly add 310 µL of DBU dropwise over 5 minutes. The solution will likely undergo a color change as the enolate forms and immediately attacks the isothiocyanate[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure complete conversion[1].

  • Quenching & Workup: Pour the crude reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the thioamide intermediate. Filter the resulting solid and wash with cold water[1].

References

  • European Patent Office. "SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF" Patent EP 4188929 B1, published Feb 03, 2022.

Sources

A Tale of Two Isomers: A Technical Guide to 1,5-Dimethyl- and 3,3-Dimethylpiperidine-2,4-dione for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine-2,4-dione Scaffold and the Question of Isomerism

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antidepressant properties.[1] Within this important class of heterocycles, piperidine-2,4-diones represent a particularly versatile scaffold for drug design.[2][3] The presence of two carbonyl groups and a nitrogen atom provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.

This guide delves into a comparative analysis of two isomeric dimethyl-substituted piperidine-2,4-diones: 1,5-dimethylpiperidine-2,4-dione and 3,3-dimethylpiperidine-2,4-dione. While seemingly similar, the seemingly subtle difference in the placement of two methyl groups has profound implications for their synthesis, chemical reactivity, spectroscopic properties, and, ultimately, their potential as therapeutic agents. For researchers in drug development, understanding these differences is paramount for rational drug design and the generation of novel intellectual property.

I. Structural Elucidation: Beyond a Shared Molecular Formula

At first glance, both 1,5-dimethyl- and 3,3-dimethylpiperidine-2,4-dione share the same molecular formula (C₇H₁₁NO₂) and molecular weight (141.17 g/mol ). However, their structural arrangements, as depicted below, are fundamentally different.

G cluster_0 1,5-Dimethylpiperidine-2,4-dione cluster_1 3,3-Dimethylpiperidine-2,4-dione 1_5 3_3

Figure 1: 2D structures of the two isomeric piperidine-2,4-diones.

In 1,5-dimethylpiperidine-2,4-dione , one methyl group is attached to the nitrogen atom (N-1) and the other to a carbon atom (C-5) within the piperidine ring. This substitution pattern leaves a proton at the C-3 position, a feature of significant chemical consequence.

Conversely, 3,3-dimethylpiperidine-2,4-dione features a gem-dimethyl substitution at the C-3 position, flanked by the two carbonyl groups. The nitrogen atom in this isomer is a secondary amine, possessing a proton. This seemingly minor positional shift dramatically alters the molecule's chemical personality.

II. Synthetic Pathways: A Divergence in Strategy

The synthesis of these two isomers requires distinct strategic approaches, primarily centered around the versatile Dieckmann condensation.[1][3][4]

Synthesis of 3,3-Dimethylpiperidine-2,4-dione

A plausible and efficient route to the 3,3-dimethyl isomer involves the cyclization of a suitably substituted glutaric acid derivative.[5] A more elaborate and controlled synthesis can be achieved via a Dieckmann cyclization of a malonamide diester, followed by alkylation.[1]

Proposed Synthetic Workflow:

G start β-amino ester step1 Acylation with methyl malonyl chloride start->step1 step2 Dieckmann Cyclization (e.g., NaOMe) step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 step4 3,3-Dimethylation (e.g., MeI, K2CO3) step3->step4 product 3,3-Dimethyl- piperidine-2,4-dione step4->product

Figure 2: Proposed synthetic workflow for 3,3-dimethylpiperidine-2,4-dione.

Experimental Protocol (Hypothetical):

  • Acylation of a β-amino ester: A suitable β-amino ester is acylated with methyl malonyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the corresponding malonamide diester.

  • Dieckmann Cyclization: The resulting diester undergoes an intramolecular Dieckmann condensation using a base such as sodium methoxide in methanol.[1] This base-mediated reaction forms the piperidine-2,4-dione ring.

  • Hydrolysis and Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated, typically by heating in aqueous acid, to afford the unsubstituted piperidine-2,4-dione.

  • 3,3-Dimethylation: The crucial gem-dimethyl group is introduced by treating the piperidine-2,4-dione with an excess of methyl iodide in the presence of a base like potassium carbonate.[1] The presence of the acidic C-3 protons facilitates this double alkylation.

Synthesis of 1,5-Dimethylpiperidine-2,4-dione

The synthesis of the 1,5-isomer also leverages the Dieckmann cyclization, but the starting materials are chosen to incorporate the C-5 methyl group from the outset, with the N-methylation occurring as a final step or by using a methylated amine precursor.

Proposed Synthetic Workflow:

G start β-keto ester with C-3 methyl group step1 Reductive amination (NH3, NaBH3CN) start->step1 step2 Acylation with monomethyl malonate step1->step2 step3 Dieckmann Cyclization (e.g., NaOMe) step2->step3 step4 N-Methylation (e.g., MeI, NaH) step3->step4 product 1,5-Dimethyl- piperidine-2,4-dione step4->product

Figure 3: Proposed synthetic workflow for 1,5-dimethylpiperidine-2,4-dione.

Experimental Protocol (Hypothetical):

  • Synthesis of a β-amino ester: A β-keto ester bearing a methyl group at the appropriate position is subjected to reductive amination with ammonia and a reducing agent like sodium cyanoborohydride to yield the corresponding β-amino ester with the future C-5 methyl group in place.

  • Acylation: The resulting amino ester is then acylated with monomethyl malonate using a coupling agent such as EDC to form the amido-diester precursor.[1]

  • Dieckmann Cyclization: This precursor is then cyclized using a base like sodium methoxide, followed by hydrolysis and decarboxylation to yield 5-methylpiperidine-2,4-dione.[1]

  • N-Methylation: The final step involves the N-methylation of the secondary amine using a methylating agent like methyl iodide and a strong base such as sodium hydride.

III. Comparative Physicochemical and Spectroscopic Analysis

The distinct substitution patterns of the two isomers lead to predictable differences in their physicochemical properties and spectroscopic signatures.

Property1,5-Dimethylpiperidine-2,4-dione3,3-Dimethylpiperidine-2,4-dioneRationale
Polarity Likely lowerLikely higherThe N-H bond in the 3,3-isomer allows for hydrogen bonding, increasing polarity.
Boiling Point LowerHigherHydrogen bonding in the 3,3-isomer leads to stronger intermolecular forces.
Acidity Acidic C-3 protonAcidic N-H protonThe C-3 proton in the 1,5-isomer is activated by two adjacent carbonyls. The N-H proton in the 3,3-isomer is typical for a secondary amide.
Water Solubility LowerHigherThe ability of the 3,3-isomer to act as a hydrogen bond donor enhances its solubility in water.

Table 1: Predicted Physicochemical Properties

Spectroscopic Differentiation

¹H NMR Spectroscopy:

  • 1,5-Dimethylpiperidine-2,4-dione:

    • A singlet at ~3.0 ppm for the N-CH₃ group.

    • A doublet for the C-5 methyl group.

    • A multiplet for the C-5 proton.

    • A distinct signal for the C-3 proton, likely a multiplet.

    • Signals for the C-6 methylene protons.

  • 3,3-Dimethylpiperidine-2,4-dione:

    • A singlet at ~1.2 ppm for the two equivalent C-3 methyl groups.

    • A broad singlet for the N-H proton.

    • Signals for the C-5 and C-6 methylene protons, likely appearing as multiplets.

¹³C NMR Spectroscopy:

  • 1,5-Dimethylpiperidine-2,4-dione:

    • A signal for the N-CH₃ carbon around 30-40 ppm.

    • A signal for the C-5 methyl carbon around 15-25 ppm.

    • Signals for the two carbonyl carbons (C-2 and C-4) in the range of 170-210 ppm.[6]

    • Signals for the C-3, C-5, and C-6 carbons.

  • 3,3-Dimethylpiperidine-2,4-dione:

    • A signal for the two equivalent C-3 methyl carbons around 25-35 ppm.

    • A quaternary carbon signal for C-3.

    • Two carbonyl carbon signals.

    • Signals for the C-5 and C-6 carbons.

Mass Spectrometry:

Both isomers are expected to show a molecular ion peak at m/z 141. However, their fragmentation patterns under electron ionization (EI) would likely differ.

  • 1,5-Dimethylpiperidine-2,4-dione: Fragmentation may be initiated by cleavage adjacent to the carbonyl groups or the nitrogen atom.

  • 3,3-Dimethylpiperidine-2,4-dione: A characteristic fragmentation would be the loss of a methyl group from the gem-dimethyl position to form a stable acylium ion. Alpha-cleavage adjacent to the nitrogen is also a probable fragmentation pathway.[7]

IV. Differential Reactivity and Pharmacological Implications

The most significant chemical difference between the two isomers lies in the reactivity of the C-3 position.

Enolate Formation and Subsequent Reactions

The C-3 proton in 1,5-dimethylpiperidine-2,4-dione is acidic due to its position between two carbonyl groups. This allows for the ready formation of an enolate anion upon treatment with a base.[8] This enolate can then act as a nucleophile, enabling a wide range of C-3 functionalization reactions, such as alkylation, acylation, and aldol condensations. This provides a handle for further structural diversification.

G 1_5_dione 1,5-Dimethylpiperidine-2,4-dione enolate Enolate Intermediate 1_5_dione->enolate Base functionalized C-3 Functionalized Products enolate->functionalized Electrophile (E+)

Figure 4: Reactivity of the C-3 position in 1,5-dimethylpiperidine-2,4-dione.

In stark contrast, 3,3-dimethylpiperidine-2,4-dione lacks a proton at the C-3 position and therefore cannot form an enolate at this site. Its primary point of reactivity for derivatization is the nitrogen atom of the secondary amine. This site can be readily alkylated, acylated, or used in other standard amine chemistries.

Implications for Drug Design

This difference in reactivity has significant implications for drug development:

  • Structural Diversity: The 1,5-isomer offers greater potential for generating a diverse library of analogues through C-3 functionalization, which can be crucial for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The gem-dimethyl group in the 3,3-isomer can act as a metabolic shield, preventing enzymatic oxidation at the C-3 position. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Conformational Rigidity: The gem-dimethyl group also introduces steric bulk, which can restrict the conformational flexibility of the piperidine ring. This can lead to a more defined three-dimensional shape, potentially resulting in higher binding affinity and selectivity for a biological target.[9]

  • Hydrogen Bonding: The N-H group in the 3,3-isomer provides a hydrogen bond donor, which can be critical for target engagement. The 1,5-isomer lacks this capability but has two carbonyls that can act as hydrogen bond acceptors.

V. Conclusion: Isomeric Choice as a Strategic Decision in Drug Discovery

The comparative analysis of 1,5-dimethyl- and 3,3-dimethylpiperidine-2,4-dione underscores a fundamental principle in medicinal chemistry: isomeric substitution is not a trivial matter. The choice between these two scaffolds represents a strategic decision that will profoundly influence the synthetic route, the potential for chemical diversification, and the ultimate biological and pharmacokinetic profile of the resulting drug candidates.

The 1,5-dimethyl isomer is the scaffold of choice when exploration of C-3 substituent effects is desired to build SAR. In contrast, the 3,3-dimethyl isomer offers the potential for enhanced metabolic stability and conformational constraint, along with a key hydrogen bond donor functionality. A thorough understanding of these isomeric distinctions empowers drug development professionals to make informed decisions, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

VI. References

  • Moody, C. J., & Roff, G. J. (2007). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.

  • DTIC. (2025, June 4). Piperidine Synthesis.

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836.

  • Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 10(19), 5106–5114.

  • ChemicalBook. (n.d.). N-Methylmaleimide(930-88-1) 1H NMR spectrum. Retrieved from ChemicalBook website.

  • Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis.

  • Comins, D. L., et al. (2001). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Organic Letters, 3(5), 769–771.

  • BenchChem. (n.d.). The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Retrieved from BenchChem website.

  • Davies, H. M., & Lee, G. H. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236–4240.

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247–1254.

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.

  • Vieira, P. C., et al. (2010). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 21(9), 1752–1758.

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

  • 13C NMR. (n.d.).

  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ).

  • Adhikari, A. L., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1513–1522.

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(8), 529–536.

  • Organic Syntheses Procedure. (n.d.).

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones.

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 741-750.

  • ChemicalBook. (n.d.). N-Methylpiperidine synthesis.

  • Mass Spectrometry: Fragmentation. (n.d.).

  • Enolate Anions and Enamines. (n.d.).

  • Sponer, G., et al. (1981). [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines]. Arzneimittel-Forschung, 31(6), 947–955.

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

  • Pesch, L., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(33), 18058–18063.

  • Kumar, A., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35054–35058.

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.

  • Zhang, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(16), e202200543.

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at....

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

  • ResearchGate. (n.d.). Biological activities of N- and O-heterocycles.

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.

  • MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

  • ResearchGate. (2011, June 30). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.

  • CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action.

  • Philadelphia University. (n.d.). Medicinal Chemistry.

  • Micheli, F., et al. (2005). Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7893–7903.

  • Guo, J., et al. (2021). Recent advances in the biosynthesis strategies of nitrogen heterocyclic natural products. Frontiers in Bioengineering and Biotechnology, 9, 723386.

Sources

The Physicochemical Dynamics of 1,5-Dimethylpiperidine-2,4-dione: Acidity, pKa, and Nucleophilic Profiling in Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethylpiperidine-2,4-dione is a cyclic


-keto amide (lactam) that has emerged as a critical scaffold in modern drug development and chemical proteomics. Its structural topology—featuring an active methylene group at the C-3 position flanked by a ketone and an amide—imparts unique physicochemical properties. Understanding its pKa and keto-enol tautomerism is essential for leveraging its reactivity, particularly as a carbon nucleophile (PRD probe) for targeting cysteine sulfenic acid (Cys-SOH) in redox biology. This whitepaper provides an in-depth mechanistic analysis of its acidity, quantitative comparative data, and self-validating experimental protocols for its characterization.

Structural Basis of Acidity and Keto-Enol Tautomerism

The acidity of 1,5-dimethylpiperidine-2,4-dione is primarily governed by the protons residing at the C-3 position. To understand its unique behavior, it must be compared to standard


-diketones. In a cyclic 

-diketone like dimedone (5,5-dimethyl-1,3-cyclohexanedione), the pKa is exceptionally low (approx. 5.23) due to the strong electron-withdrawing nature of two flanking ketones and the highly resonance-stabilized enolate[1].

However, in 1,5-dimethylpiperidine-2,4-dione, the C-2 carbonyl is part of a lactam. The nitrogen atom (N-1) donates electron density into the C-2 carbonyl via resonance, significantly reducing its electron-withdrawing capacity. Consequently, the C-3 protons are far less acidic. Predictive models and structural analyses place the pKa of the piperidine-2,4-dione scaffold at approximately 12.00 ± 0.70 (2)[2].

Causality of Conformation and Reactivity

Minimum energy calculations indicate that the piperidine-2,4-dione ring preferentially adopts a boat conformation (3)[3]. This structural constraint, combined with the reduced electron-withdrawing effect of the lactam, shifts the keto-enol equilibrium heavily toward the keto form. Because the resulting carbanion (enolate) is relatively unstable compared to that of dimedone, it exhibits an enhanced nucleophilicity once formed or during the transition state. When reacting with electrophilic sulfur species, PRD derivatives demonstrate a rate enhancement (


) of over two orders of magnitude relative to dimedone[3]. The synthesis and application of these piperidine-2,4-dione-type azaheterocycles have thus become a modern platform for drug development (4)[4].

Comparative Quantitative Data

To contextualize the acidity and reactivity of 1,5-dimethylpiperidine-2,4-dione, Table 1 summarizes its physicochemical properties against other standard cyclic C-nucleophiles.

Table 1: Physicochemical and Kinetic Profiling of Cyclic C-Nucleophiles

Scaffold / CompoundCore StructureApprox. pKaKeto-Enol PreferenceReactivity (

) vs Cys-SOH
Dimedone

-diketone (cyclic)
5.23Enol~11.8

Barbituric Acid Pyrimidine-trione4.01Enol~0.2

1,5-Dimethylpiperidine-2,4-dione

-keto lactam
~12.00Keto>1000

Pyrrolidine-2,4-dione (PYD) 5-membered

-keto lactam
~9.0 - 10.0Keto~330

(Data synthesized from chemical proteomic profiling studies on PRD and PYD probes[3],[1])

Logical Relationship: Acidity, Conformation, and Reactivity

The interplay between the pKa, the favored tautomer, and the resulting nucleophilicity is a self-validating system in physical organic chemistry. The diagram below maps this causality.

G A 1,5-Dimethylpiperidine- 2,4-dione B Lactam N-1 Resonance A->B D Boat Conformation Favors Keto Form A->D C Reduced C-3 Acidity (pKa ~12.0) B->C E Unstable Carbanion (High Energy Enolate) C->E D->E F Hyper-Nucleophilicity (k_obs > 1000 M⁻¹s⁻¹) E->F

Causality map linking the structural properties of PRD to its hyper-nucleophilicity.

Experimental Protocols

Protocol A: Determination of 1,5-Dimethylpiperidine-2,4-dione pKa via UV-Vis Spectrophotometric Titration

Because the pKa is high (~12.0) and the compound exhibits UV absorbance changes upon enolization/deprotonation, UV-Vis titration is the most reliable self-validating protocol.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 8.0 to 13.0, ensuring constant ionic strength (

    
     M with KCl).
    
  • Analyte Preparation: Dissolve 1,5-dimethylpiperidine-2,4-dione in a minimal volume of HPLC-grade acetonitrile, then dilute with the respective aqueous buffers to a final concentration of

    
    .
    
    • Causality Note: Organic solvent must be kept strictly <1% v/v. Higher organic content lowers the dielectric constant of the medium, which artificially suppresses the ionization of the active methylene, leading to an overestimation of the pKa.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) of the solutions at

    
     using a dual-beam spectrophotometer.
    
  • Isosbestic Point Verification: Identify isosbestic points across the pH gradient.

    • Causality Note: A clean isosbestic point guarantees that the absorbance change is strictly due to the Keto

      
       Enolate transition, ruling out nucleophilic ring-opening or degradation of the lactam at high pH.
      
  • Data Regression: Plot the absorbance at the enolate

    
     against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
    

Workflow S1 Step 1: Buffer & Analyte Prep (pH 8.0 - 13.0, I = 0.1 M) S2 Step 2: UV-Vis Spectral Acquisition (200-400 nm, 25°C) S1->S2 S3 Step 3: Isosbestic Point Verification (Validates 2-state equilibrium) S2->S3 S4 Step 4: Non-linear Regression (Henderson-Hasselbalch Fit) S3->S4 S5 Output: Thermodynamic pKa S4->S5

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Application in Chemoproteomics (Cys-SOH Profiling)
  • Cell Lysate Preparation: Lyse cells in a deoxygenated buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and protease inhibitors.

  • Probe Incubation: Introduce an alkyne-functionalized derivative of 1,5-dimethylpiperidine-2,4-dione (PRD probe) at a concentration of

    
    .
    
    • Causality Note: The high pKa (~12.0) ensures the probe remains predominantly in the highly reactive neutral keto form at physiological pH (7.4), maximizing its nucleophilicity toward target electrophiles.

  • Alkylation: Incubate for 1 hour at

    
    . The PRD probe will selectively attack the electrophilic sulfur of sulfenylated cysteines.
    
  • Click Chemistry & Enrichment: React the alkyne handle with a biotin-azide via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by streptavidin enrichment and LC-MS/MS analysis.

References

  • Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles Source: SciSpace URL
  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid Source: Semantic Scholar URL
  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: ResearchGate URL
  • Cas 50607-30-2, 2,4-Piperadinedione Source: Lookchem URL

Sources

Sourcing and Application of 1,5-Dimethylpiperidine-2,4-dione in Preclinical Drug Development: A Technical Guide for US and European Markets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

In the landscape of preclinical drug discovery, the selection and validation of heterocyclic building blocks dictate the efficiency of downstream synthetic pipelines. 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) has emerged as a critical scaffold, particularly in the design of highly substituted pyrrolo-pyridinone derivatives.

Structurally, this dione-containing piperidine derivative exhibits dynamic keto-enol tautomerism. The active methylene group at the C3 position is highly susceptible to deprotonation, making it an excellent nucleophile for condensation reactions. Recently, derivatives synthesized from this core have demonstrated significant efficacy as inhibitors of the Wnt/β-catenin signaling pathway, a highly sought-after target in oncology ().

As an application scientist overseeing early-stage drug discovery, I approach the sourcing and integration of this compound not merely as a procurement task, but as a self-validating system where rigorous quality control (QC) ensures synthetic reproducibility.

Global Supply Chain: Commercial Availability in the USA and Europe

Securing a reliable, high-purity supply of 1,5-Dimethylpiperidine-2,4-dione requires navigating specialized chemical vendors. Because piperidine-2,4-diones can be susceptible to oxidative degradation or moisture-induced ring opening upon prolonged storage, selecting vendors with robust analytical validation and localized distribution hubs in the US or Europe is paramount to minimizing transit degradation.

Table 1: Primary Commercial Suppliers (US & Europe)
SupplierPrimary DistributionCatalog IDPurity (%)Standard Pack Sizes
Enamine Europe (Ukraine/Latvia) / USEN300-215592≥95100mg, 1g, 2.5g, 5g, 10g
Sigma-Aldrich Global (US/EU Hubs)ENA455585286≥95Custom / On Demand
BLD Pharm Global (US/EU Hubs)BD00880421≥9550mg, 1g
Bidepharm GlobalBD00880421≥9550mg, 1g

Note: Lead times vary significantly. European researchers often benefit from direct sourcing via , while US-based labs may leverage for consolidated procurement.

Quality Control (QC) and Validation Protocol

Before introducing commercially sourced 1,5-Dimethylpiperidine-2,4-dione into a synthetic workflow, establishing baseline purity is non-negotiable. The following protocol is designed as a self-validating system to confirm structural integrity and rule out batch-to-batch variability.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the supplied 1,5-Dimethylpiperidine-2,4-dione in 1 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • NMR Acquisition (¹H-NMR): Acquire a spectrum at 400 MHz.

    • Causality: This step is crucial for identifying residual solvents from the supplier's purification process and confirming the ratio of keto-enol tautomers present in solution.

  • Chromatographic Purity (HPLC): Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

    • Causality: The acidic modifier (TFA) is deliberately chosen to suppress the ionization of the enol form, ensuring sharp, quantifiable peak shapes rather than broad, tailing peaks that obscure impurities.

  • Acceptance Criteria: Proceed to synthesis only if the integrated purity is ≥95%.

Synthetic Utility: Constructing Wnt/β-Catenin Inhibitors

To demonstrate the practical application of this building block, we examine its role in synthesizing pyrrolo-pyridinone derivatives. The protocol below adapts the base-catalyzed condensation methodology utilized in patent literature ().

Table 2: Stoichiometric Parameters for Condensation
Reagent / MaterialRoleEquivalentsAmountCondition
1,5-Dimethylpiperidine-2,4-dioneLimiting Reagent1.00 eq1.28 mmol (181 mg)Suspend in MeCN
IsothiocyanatobenzeneElectrophile1.02 eq1.30 mmol (150 µL)Add at RT
DBUNon-nucleophilic Base1.64 eq2.10 mmol (310 µL)Add dropwise at 0°C
AcetonitrileSolventN/A1.7 mLAnhydrous
Experimental Workflow: Base-Catalyzed Condensation
  • Reagent Preparation: Suspend 1,5-Dimethylpiperidine-2,4-dione (Racemate, 1.28 mmol) in 1.7 mL of anhydrous acetonitrile.

    • Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the highly reactive isothiocyanate electrophile.

  • Electrophile Addition: Add isothiocyanatobenzene (1.30 mmol) to the suspension.

  • Thermal Control: Cool the reaction mixture to exactly 0°C using an ice bath.

    • Causality: Lowering the temperature controls the initial exothermic reaction upon base addition, minimizing the formation of kinetic side-products and degradation of the dione.

  • Base Catalysis: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.10 mmol) dropwise.

    • Causality: DBU is deliberately selected over weaker bases (like triethylamine) due to its superior basicity and steric hindrance. It efficiently deprotonates the acidic C3-methylene of the dione without acting as a competing nucleophile against the isothiocyanate.

  • Propagation: Remove the ice bath and stir the reaction at room temperature overnight to ensure thermodynamic conversion.

  • Quenching & Isolation: Pour the reaction mixture into an ice-water mixture to precipitate the crude product, followed by standard vacuum filtration.

Workflow Visualization

The following diagram maps the logical progression from raw material procurement and validation through synthetic integration and downstream biological evaluation.

Workflow cluster_synthesis Synthetic Phase A 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) B QC Validation (HPLC/NMR >95%) A->B C Base-Catalyzed Condensation (DBU, Isothiocyanatobenzene) B->C D Pyrrolo-pyridinone Derivative (Wnt Pathway Inhibitor) C->D E In Vitro Assay (β-Catenin pS45 ELISA) D->E

Workflow from raw material QC to biological assay of 1,5-Dimethylpiperidine-2,4-dione derivatives.

Downstream Biological Validation

Once the pyrrolo-pyridinone derivative is synthesized and purified, its efficacy must be validated. Because these compounds are designed to target the Wnt signaling cascade, the standard self-validating biological assay involves measuring the phosphorylation status of β-Catenin at Serine 45 (pS45). Using a validated ELISA kit, the normalized quotient of pS45 in compound-treated cells versus untreated cells provides a direct, quantifiable metric of target engagement, closing the loop from raw chemical sourcing to functional biological data.

References

  • Title: SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF (EP 4188929 B1)

The Glutarimide Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Revolution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, discovery, and application of substituted piperidine-2,6-dione (glutarimide) scaffolds. From a molecule of infamous origins to a "privileged scaffold" in modern pharmacology, its story is one of scientific serendipity, tragedy, and redemption, culminating in a new paradigm of targeted therapy.

Introduction: The Rise of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework capable of binding to multiple biological targets, serving as a versatile foundation for developing a wide array of therapeutic agents.[1] The glutarimide moiety, a six-membered piperidine-2,6-dione ring system, has unequivocally earned this distinction.[1] Its journey began with the notorious sedative thalidomide, but through extensive research, the scaffold has been validated as a cornerstone for creating potent immunomodulatory, anti-cancer, and anti-inflammatory drugs.[1][2] This guide delves into the scientific saga of the glutarimide core, detailing its history, the elucidation of its unique mechanism of action, and the chemical strategies employed to harness its therapeutic power.

A Serendipitous and Sobering History: The Thalidomide Story

The history of the glutarimide scaffold is inextricably linked to thalidomide. Synthesized in West Germany in 1954 from glutamic acid, thalidomide was initially marketed as a remarkably safe sedative and an effective anti-emetic for morning sickness in pregnant women.[3][4][5] However, its widespread use led to one of the most devastating medical tragedies of the 20th century: the discovery of its severe teratogenic effects, causing catastrophic birth defects in thousands of children.[4][5][6]

The drug was promptly banned in 1961.[4] Yet, decades later, thalidomide experienced a scientific renaissance. Researchers discovered it possessed potent anti-inflammatory and immunomodulatory properties, notably the ability to inhibit tumor necrosis factor-alpha (TNF-α).[2] This led to its repurposing and eventual FDA approval in 1998 for treating complications of leprosy and, subsequently, for the treatment of multiple myeloma (MM), a cancer of plasma cells.[2][4][7] This revival sparked intense interest in the underlying glutarimide scaffold and its mechanism of action.

From Pariah to Paradigm: The Dawn of the IMiDs®

The clinical success of thalidomide in oncology, tempered by its challenging side-effect profile, catalyzed the development of structural analogs. The goal was to engineer molecules with enhanced potency and a better safety profile.[3][8] This effort, pioneered by Celgene Corporation, gave rise to the class of drugs known as Immunomodulatory Imide Drugs (IMiDs®).

  • Lenalidomide (Revlimid®): Approved in 2005, lenalidomide is a 4-amino-glutamyl analog of thalidomide.[3][9] It demonstrated greater potency in inhibiting tumor angiogenesis and modulating the immune system, with fewer of the severe neurological side effects associated with its parent compound.[2][9] It has become a foundational therapy for multiple myeloma.[9]

  • Pomalidomide (Pomalyst®): A third-generation IMiD, pomalidomide was approved in 2013 for patients with relapsed and refractory multiple myeloma.[8][10][11] It features an amino group on the phthaloyl ring, a modification that confers even greater anti-myeloma and immunomodulatory activity, proving effective even in patients resistant to lenalidomide.[7][10][11]

These second and third-generation IMiDs solidified the therapeutic importance of the glutarimide core and drove research to uncover its precise molecular target.

The Molecular Mechanism Unveiled: Cereblon and Targeted Protein Degradation

A pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct intracellular protein target of thalidomide and its analogs.[11][12][13] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][12][13]

The binding of an IMiD to CRBN does not inhibit the enzyme. Instead, it acts as a "molecular glue," inducing a conformational change on the substrate-binding surface of CRBN.[1] This allosteric modulation alters the ligase's specificity, causing it to recognize and recruit proteins it would not normally interact with, known as "neosubstrates."[1]

The primary neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][12][14] Once recruited to the CRL4^CRBN^ complex by the IMiD, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the proteasome.[9][14] The destruction of these transcription factors, which are essential for the survival of myeloma cells, is a key driver of the drugs' clinical efficacy.[12] This novel mechanism of action—hijacking an E3 ligase to induce the degradation of specific target proteins—has opened up a new field of drug discovery, including the development of Proteolysis Targeting Chimeras (PROTACs).[15]

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 Neosubstrate Neosubstrate (IKZF1/IKZF3) RBX1->Neosubstrate Ubiquitination IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN binds to Neosubstrate->CRBN recruited by IMiD-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome targeted for degradation Ub Ubiquitin Degradation Protein Degradation & Myeloma Cell Death Proteasome->Degradation

Caption: IMiD-mediated protein degradation pathway.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of substituted glutarimides is a critical task for medicinal chemists. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Traditional approaches can be broadly classified into three main categories.[16]

Strategy 1: Direct Attachment of the Glutarimide Ring

This convergent approach involves coupling a pre-formed glutarimide ring, typically functionalized with a leaving group or a nucleophile, to the rest of the molecular scaffold.

  • Causality: This method is often employed when the glutarimide building block, such as 3-aminopiperidine-2,6-dione hydrochloride or 3-bromopiperidine-2,6-dione, is commercially available and the desired linkage is a simple C-N bond.[16] It is synthetically straightforward for creating libraries of analogs where the core glutarimide remains constant.

  • Workflow:

    • Nucleophilic Substitution: 3-aminopiperidine-2,6-dione can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring.

    • Electrophilic Substitution: Conversely, 3-bromopiperidine-2,6-dione can serve as an electrophile, reacting with a nucleophilic partner, often in the presence of a base like sodium hydride.[16]

Experimental Protocol: Synthesis of Lenalidomide Nitro Precursor via Direct Attachment [16][17]

  • Reaction Setup: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is purified by recrystallization or column chromatography.

Strategy 2: Late-Stage Cyclization

In this approach, the acyclic precursor containing all the necessary atoms is synthesized first, and the glutarimide ring is formed in one of the final steps.

  • Causality: This strategy is particularly advantageous for controlling stereochemistry. If the precursor contains a chiral center that will become part of the glutarimide ring, performing the cyclization late in the sequence can prevent racemization that might occur under various reaction conditions during a longer synthesis.[16] It also avoids carrying the potentially reactive glutarimide moiety through multiple synthetic steps.

  • Workflow:

    • Precursor Synthesis: An open-chain glutamic acid derivative is synthesized and elaborated with the desired substituents.

    • Cyclization/Dehydration: The final step involves an intramolecular condensation reaction, often promoted by heat or a dehydrating agent, to form the six-membered ring. The synthesis of thalidomide itself from N-phthaloyl-L-glutamic acid is a classic example.[16]

G cluster_0 Strategy 1: Direct Attachment cluster_1 Strategy 2: Late-Stage Cyclization A1 Glutarimide Building Block (e.g., 3-amino-piperidine-2,6-dione) A3 Nucleophilic Substitution A1->A3 A2 Scaffold Precursor with Leaving Group A2->A3 A4 Final Product A3->A4 B1 Acyclic Precursor (Substituted Glutamic Acid Derivative) B2 Functional Group Elaboration B1->B2 B3 Intramolecular Cyclization B2->B3 B4 Final Product B3->B4

Caption: Comparison of primary glutarimide synthesis workflows.

Strategy 3: De Novo Synthesis and Cyclizations

More complex strategies involve building the ring from simpler, non-cyclic precursors through reactions like the Dieckmann cyclization.

  • Causality: This approach offers maximum flexibility for introducing a wide variety of substituents at multiple positions on the piperidine-2,4-dione or 2,6-dione ring. It is ideal for exploratory chemistry and the synthesis of novel, highly functionalized scaffolds that are not accessible through direct attachment.[18][19]

  • Workflow (Dieckmann Cyclization for Piperidine-2,4-diones): [18]

    • Precursor Synthesis: Prepare a diester precursor, such as a β-amino ester which is then N-acylated with an ester-containing acyl chloride.

    • Intramolecular Cyclization: Treat the diester with a strong base (e.g., sodium methoxide, sodium hydride) to induce an intramolecular Claisen condensation, forming a β-keto ester intermediate.

    • Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated, typically under acidic or thermal conditions, to yield the final substituted piperidine-2,4-dione.[19][20]

Table 1: Comparison of Synthetic Strategies

StrategyKey AdvantageCommon ApplicationPotential Limitation
Direct Attachment Convergent and rapid for analog synthesis.Library synthesis for SAR studies.Limited by availability of starting materials; less flexible for novel substitutions.[16]
Late-Stage Cyclization Excellent control of stereochemistry; protects reactive moiety.Synthesis of enantiomerically pure drugs like Iberdomide.[16]Can require more linear steps to build the acyclic precursor.
De Novo / Dieckmann Highest flexibility for diverse substitution patterns.Discovery of novel scaffolds and natural product synthesis.[18][21]Can be lower yielding and require more optimization.

Beyond Cancer: The Expanding Therapeutic Landscape

While the glutarimide scaffold is most famous for its role in oncology, its privileged nature allows it to interact with a wide range of biological targets. This has led to the exploration of its derivatives in numerous other therapeutic areas. Research has demonstrated that various substituted piperidine-diones exhibit significant biological activities, including:

  • Antimicrobial and Antiviral Properties: Certain derivatives have shown activity against various bacteria, fungi, and viruses, including Coxsackievirus B3 and Influenza A.[1][22][23][24]

  • Anti-inflammatory and Neurological Applications: The foundational ability to modulate cytokines like TNF-α suggests potential in treating a range of inflammatory and autoimmune diseases.[2][6]

  • Enzyme Inhibition: Functionalizing the dione nucleus can yield potent inhibitors of enzymes like mitogen-activated protein kinase 2 (MK-2).[21]

Conclusion and Future Perspectives

The journey of the substituted piperidine-2,6-dione scaffold is a powerful testament to the complexities of drug discovery. It has evolved from a symbol of pharmaceutical disaster to a paradigm-shifting therapeutic tool. The elucidation of its "molecular glue" mechanism of action has not only explained the efficacy of the IMiDs but has also launched the entire field of targeted protein degradation, one of the most exciting new modalities in drug development.

Future research will undoubtedly focus on designing a new generation of CRBN E3 ligase modulators with improved specificity and novel neosubstrate profiles. By fine-tuning the interactions between the glutarimide core, the CRBN ligase, and new protein targets, scientists aim to expand this therapeutic principle to other cancers and diseases, continuing the remarkable scientific story of this truly privileged scaffold.

References

  • Wikipedia. Lenalidomide. [Link]

  • Wikipedia. Pomalidomide. [Link]

  • Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

  • RSC Publishing. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

  • PubMed. Synthesis and antiviral activities of synthetic glutarimide derivatives. [Link]

  • ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. [Link]

  • Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

  • Google Patents.
  • Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

  • PMC. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]

  • ResearchGate. Scalable and green process for the synthesis of anticancer drug lenalidomide | Request PDF. [Link]

  • DDDT. Pomalidomide in the treatment of multiple myeloma: design, development. [Link]

  • PreScouter. What is the approval history and clinical development pathway of Pomalyst?. [Link]

  • PMC. Properties of thalidomide and its analogues: Implications for anticancer therapy. [Link]

  • PMC. Mechanism of action of lenalidomide in hematological malignancies. [Link]

  • ResearchGate. Natural piperidine and imidazolidin-2,4-dione bioactive compounds.. [Link]

  • ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. [Link]

  • PMC. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. [Link]

  • ResearchGate. ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.. [Link]

  • ResearchGate. Chemical structure and effects of thalidomide and its analogs. a.... [Link]

  • WIPO Patentscope. WO/2021/105334 PIPERIDINE-2, 6-DIONE DERIVATIVES WHICH BIND TO CEREBLON, AND METHODS OF USE THEREOF. [Link]

  • Google Patents. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Semantic Scholar. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

  • Wikipedia. Piperidine. [Link]

  • ACS Publications. Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. [Link]

  • ResearchGate. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]

  • Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. An in-depth review of thalidomide's basic moieties. [Link]

  • OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. [Link]

  • ResearchGate. (PDF) Chemical Ligand Space of Cereblon. [Link]

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

Sources

Methodological & Application

reaction protocol for 1,5-Dimethylpiperidine-2,4-dione with isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C3-Selective Thioacylation of 1,5-Dimethylpiperidine-2,4-dione

Abstract & Introduction

The piperidine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics, alkaloids, and recently, as a ligand for Cereblon (CRBN) E3 ligase modulation. The functionalization of the C3 position is critical for diversifying this scaffold.

This Application Note details the protocol for the reaction of 1,5-Dimethylpiperidine-2,4-dione with isothiocyanates (


) . This transformation yields 3-(N-substituted thiocarbamoyl)-1,5-dimethylpiperidine-2,4-diones , which are valuable precursors for fused heterocycles (e.g., thiochromeno-pyridines) and possess intrinsic antimicrobial and anticancer activity.

The protocol emphasizes regiospecificity, utilizing the high acidity of the C3 methylene protons (


) to drive a base-mediated addition to the electrophilic isothiocyanate carbon.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic nucleophilic addition of an active methylene enolate to a heterocumulene.

  • Deprotonation: The base removes a proton from the C3 position of 1,5-dimethylpiperidine-2,4-dione (1), generating a resonance-stabilized enolate (2).

  • Nucleophilic Attack: The C3-enolate attacks the central electrophilic carbon of the isothiocyanate (

    
    ).
    
  • Thioamide Formation: This forms a thiocarbamoyl anion intermediate (3).

  • Protonation & Tautomerization: Upon acidification, the product is isolated. It predominantly exists as the enol-thioamide tautomer (4) due to a stabilizing intramolecular hydrogen bond between the enol hydroxyl and the thioamide nitrogen (or sulfur), creating a pseudo-six-membered ring.

Key Mechanistic Insight: The C5-methyl group provides steric bulk that may influence the diastereoselectivity if the product were to exist in the keto-form. However, the dominance of the planar enol form often simplifies the stereochemical outcome at C3, though C5 remains a chiral center.

Visual: Mechanistic Pathway

ReactionMechanism Substrate 1,5-Dimethylpiperidine-2,4-dione (Active Methylene C3) Enolate C3-Enolate (Nucleophile) Substrate->Enolate Deprotonation (-H+) Base Base (NaH or DBU) Base->Enolate Intermediate Anionic Adduct (Thioimidate) Enolate->Intermediate Attack on R-N=C=S RNCS Isothiocyanate (Electrophile) RNCS->Intermediate Product 3-(Thiocarbamoyl) Derivative (Intramolecular H-Bond Stabilized) Intermediate->Product Protonation & Tautomerization Acid Acid Quench (HCl) Acid->Product

Caption: Mechanistic flow from C3-deprotonation to stable thiocarbamoyl adduct formation.

Experimental Protocols

Two methods are provided: Method A (High-Throughput/Robust) using NaH for difficult substrates, and Method B (Green/Mild) using DBU for sensitive functionalities.

Reagents & Equipment
  • Substrate: 1,5-Dimethylpiperidine-2,4-dione (1.0 equiv).

  • Reagent: Isothiocyanate (Phenyl-, Alkyl-, or Benzyl-) (1.1 equiv).

  • Solvent: Anhydrous DMF (Method A) or Acetonitrile (Method B).

  • Base: Sodium Hydride (60% dispersion) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Method A: Sodium Hydride (Standard Protocol)

Best for: Non-acidic isothiocyanates and maximizing yield.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1,5-dimethylpiperidine-2,4-dione (1.41 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% in oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add the Isothiocyanate (11 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3–4 with 1M HCl.

  • Isolation: The product typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with DCM (3 x 30 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: DBU (Mild/Green Protocol)

Best for: Substrates sensitive to strong bases; convenient benchtop synthesis.

  • Setup: 20 mL vial with cap.

  • Mixing: Combine 1,5-dimethylpiperidine-2,4-dione (1.0 equiv) and Isothiocyanate (1.1 equiv) in Acetonitrile (ACN, 5 mL/mmol).

  • Catalysis: Add DBU (1.2 equiv) dropwise. The solution often turns deep red/orange immediately.

  • Reaction: Stir at Room Temperature for 2–3 hours.

  • Quench: Pour into dilute aqueous HCl (0.5 M). Vigorously stir to induce precipitation.

  • Isolation: Filter the solid product.

Data Presentation & Expected Results

The reaction is generally high-yielding.[1] The electronic nature of the isothiocyanate substituent (


) influences the reaction rate but rarely the outcome.

Table 1: Substrate Scope and Expected Yields

EntryIsothiocyanate (R-NCS)R-Group TypeMethodTime (h)Yield (%)Appearance
1 Phenyl isothiocyanateAryl (Neutral)A488-92Yellow Solid
2 4-Fluorophenyl isothiocyanateAryl (EWG)B290-95Pale Yellow Solid
3 4-Methoxyphenyl isothiocyanateAryl (EDG)A682-85Orange Solid
4 Methyl isothiocyanateAlkyl (Small)A575-80Off-white Solid
5 Benzyl isothiocyanateAlkyl (Benzylic)B385-88Yellow Crystalline

Characterization Markers:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-methylene doublet/multiplet (approx. 3.5 ppm).[1] Appearance of a downfield chelated proton (NH/OH) at

    
     13.0–15.0 ppm, indicating the enol-thioamide H-bond.
    
  • IR Spectroscopy: Strong absorptions at 1650–1680 cm⁻¹ (Lactam C=O) and 1100–1200 cm⁻¹ (C=S character).

Workflow Diagram

Workflow Start Start: 1,5-Dimethylpiperidine-2,4-dione Solvent Dissolve in Anhydrous DMF Start->Solvent BaseAdd Add NaH (0°C) Wait for H2 evolution Solvent->BaseAdd ReagentAdd Add Isothiocyanate (R-NCS) BaseAdd->ReagentAdd Stir Stir RT (4-6h) ReagentAdd->Stir Quench Pour into Ice Water + HCl (pH 3) Stir->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract DCM Extraction Precipitate->Extract No Final Final Product: 3-(Thiocarbamoyl) derivative Filter->Final Extract->Final

Caption: Operational workflow for Method A (NaH mediated synthesis).

References

  • General Reactivity of Cyclic

    
    -Keto Amides: 
    
    • Title: Synthesis and reactions of 4-hydroxy-2-pyridones.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the C3-acylation reactivity p
  • Isothiocyanate Reactions with Active Methylenes

    • Title: Reaction of Active Methylene Compounds with Isothiocyan
    • Source:Tetrahedron.
    • Context: Foundational mechanism for base-mediated addition of enol
  • Piperidine-2,4-dione Scaffold Utility

    • Title: Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry.
    • Source: BenchChem Applic
    • Context: Validates the biological relevance of the dimethyl-piperidine-dione scaffold.
  • Tautomerism in 3-Acyl-2,4-diones

    • Title: Tautomerism and Structure of 3-Acetylpiperidine-2,4-diones.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the enol-chelate stability observed in the product characteriz

Sources

Application Note: Regioselective N-Methylation Procedures for Piperidine-2,4-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scope

The piperidine-2,4-dione scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of mGlu5 receptor modulators, AKT inhibitors, and novel antimicrobial agents[1]. Strategic modification of this scaffold via N-alkylation is a primary method to tune a drug candidate's lipophilicity, membrane permeability, and target binding affinity[2].

However, direct N-methylation of piperidine-2,4-dione presents a profound synthetic challenge due to competing nucleophilic sites. While N-alkylation is highly desirable, the molecule contains a highly activated active methylene group at the C-3 position, flanked by the C-2 lactam and C-4 ketone[2]. This Application Note details the mechanistic causality behind this regioselectivity issue and provides a self-validating, step-by-step protocol to achieve exclusive N-methylation.

Mechanistic Causality: The Regioselectivity Challenge

To master the functionalization of piperidine-2,4-diones, one must understand the inherent electronic properties of the ring system.

When treated with a base, deprotonation can occur at either the lactam nitrogen (N-H, pKₐ ~15) or the C-3 methylene (C-H, pKₐ ~11-13). Because the C-3 protons are highly acidic (characteristic of a


-keto amide system), base-mediated reactions heavily favor the formation of the C-enolate. Alkylation of this enolate with soft electrophiles like methyl iodide (MeI) typically occurs at the carbon atom[2].

If direct methylation is attempted using standard conditions (e.g., K₂CO₃ and MeI in acetone or DMSO), the reaction rapidly proceeds to double alkylation, yielding the 3,3-dimethyl derivative as the major product, often precluding the isolation of any mono-methylated species[3],[4].

To bypass this thermodynamic preference for C-alkylation, we employ an Enamine Protection Strategy . By reacting the C-4 ketone with a secondary amine (pyrrolidine), a vinylogous amide (enamine) is formed. This transformation shifts the double bond to the C-3/C-4 position, effectively replacing the acidic C-3 protons with a non-acidic vinylic proton. The lactam N-H becomes the sole acidic site, allowing for >99% regioselective N-methylation.

Quantitative Data: Reaction Condition Comparison

The table below summarizes the expected regiochemical outcomes based on the chosen synthetic strategy.

Table 1: Regioselectivity Profile Based on Reaction Conditions

StrategyReagents & EquivalentsSolvent & TempMajor ProductRegioselectivity (N:C)
Thermodynamic Direct MeI (3.0 eq), K₂CO₃ (3.0 eq)Acetone, 50 °C3,3-Dimethyl-piperidine-2,4-dione< 1:99 (Exclusive C-alkylation)
Kinetic Direct MeI (1.0 eq), NaH (1.0 eq)DMF, -78 °C to 0 °CN-Methyl-piperidine-2,4-dione~ 60:40 (Inseparable Mixture)
Enamine Protection 1. Pyrrolidine2. NaH, MeI3. HCl (aq)Toluene (Reflux)DMF (0 °C)THF/H₂O (RT)N-Methyl-piperidine-2,4-dione > 99:1 (Exclusive N-alkylation)

Reaction Workflow Visualization

Pathway cluster_direct Direct Alkylation (Poor Regiocontrol) cluster_protected Enamine-Directed (Strict Regiocontrol) SM Piperidine-2,4-dione (Starting Material) C_Alk 3,3-Dimethyl Derivative (Major Byproduct) SM->C_Alk MeI (excess), K2CO3 RT to 50°C N_Alk_Direct N-Methyl Derivative (Minor/Variable) SM->N_Alk_Direct MeI (1 eq), NaH 0°C (Kinetic) Enamine C-4 Enamine Intermediate (Blocks C-3 Acidity) SM->Enamine Pyrrolidine, Cat. TsOH Dean-Stark, Reflux N_Alk_Enamine N-Methyl Enamine Enamine->N_Alk_Enamine NaH, MeI DMF, 0°C N_Alk_Final Pure N-Methyl Piperidine-2,4-dione (Target) N_Alk_Enamine->N_Alk_Final 1M HCl (aq) RT

Reaction pathways for piperidine-2,4-dione methylation highlighting the regioselective enamine route.

Experimental Protocol: Enamine-Directed N-Methylation

This self-validating protocol ensures strict regiocontrol by temporarily masking the C-3 active methylene.

Phase 1: Synthesis of the C-4 Enamine

Objective: Selectively protect the C-4 ketone to eliminate C-3 acidity.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend piperidine-2,4-dione (1.0 equiv, 10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add pyrrolidine (1.1 equiv, 11 mmol) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

  • Causality & Validation: The C-4 ketone is more electrophilic than the C-2 lactam carbonyl due to the latter's amide resonance stabilization. Pyrrolidine selectively attacks C-4. Water removal via the Dean-Stark trap drives the equilibrium forward. Validation: The reaction is complete when the theoretical volume of water (~0.18 mL) is collected, and the solution turns a distinct yellow/orange color.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and use the crude 4-(pyrrolidin-1-yl)-5,6-dihydropyridin-2(1H)-one directly in the next step.

Phase 2: Regioselective N-Methylation

Objective: Deprotonate the sole remaining acidic site (lactam N-H) and alkylate.

  • Setup: Dissolve the crude enamine from Phase 1 in anhydrous DMF (30 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise via syringe. Maintain stirring at 0 °C for 2 hours.

  • Causality & Validation: DMF, a polar aprotic solvent, enhances the nucleophilicity of the nitrogen anion by strongly solvating the sodium counterion. Because the C-3 position is locked in a double bond, C-alkylation is impossible. Validation: Analyze an aliquot via LC-MS; you will observe a clean +14 Da mass shift corresponding to the mono-methylated enamine, with zero di-methylated byproduct.

Phase 3: Hydrolysis (Deprotection)

Objective: Regenerate the C-4 ketone to yield the final product.

  • Setup: Quench the Phase 2 reaction mixture by slowly adding it to a biphasic mixture of Ethyl Acetate (50 mL) and Water (50 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude N-methyl enamine in a 1:1 mixture of THF and Water (40 mL). Add 1M aqueous HCl (15 mL) and stir vigorously at room temperature for 2 hours.

  • Causality & Validation: Aqueous acid protonates the C-3 carbon, generating a highly reactive iminium ion that is rapidly attacked by water, releasing the pyrrolidine auxiliary and regenerating the C-4 ketone. Validation: The yellow color of the enamine will dissipate. TLC will show the highly polar pyrrolidine byproduct remaining at the baseline, while the pure 1-methylpiperidine-2,4-dione migrates cleanly.

  • Final Isolation: Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate to yield the pure target compound.

References

  • Source: benchchem.
  • Source: nih.
  • Source: ucl.ac.
  • Title: Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)

Sources

C-5 alkylation methods for 1-methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Strategies for C-5 Alkylation of 1-Methylpiperidine-2,4-dione

Authored by a Senior Application Scientist

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutically active compounds.[1] Its oxygenated forms, such as the 1-methylpiperidine-2,4-dione moiety, are of significant interest as versatile intermediates in drug discovery. The functionalization of this core structure, particularly at the C-5 position, allows for the systematic exploration of chemical space to develop novel therapeutic agents, including kinase inhibitors and glutamate receptor modulators.[1]

This guide provides an in-depth exploration of the chemical principles and practical methodologies for the C-5 alkylation of 1-methylpiperidine-2,4-dione. We will dissect the critical step of enolate formation and detail robust protocols for achieving successful C-alkylation while mitigating common side reactions. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation.

Core Principle: The Chemistry of C-5 Deprotonation and Enolate Formation

The key to C-5 alkylation lies in the remarkable acidity of the α-protons at this position. Situated between two electron-withdrawing carbonyl groups, the C-5 methylene protons are significantly more acidic than those of simple ketones.[2][3] Deprotonation with a suitable base generates a resonance-stabilized enolate anion, the crucial nucleophilic intermediate for the subsequent alkylation step.[4]

The negative charge on this enolate is delocalized across the C-5 carbon and the two carbonyl oxygen atoms, making it an ambident nucleophile.[5] This dual reactivity can lead to either the desired C-alkylation or the undesired O-alkylation, a critical challenge that must be carefully managed through the strategic selection of reaction conditions.[6][7]

Figure 1: Base-mediated deprotonation at C-5 to form the resonance-stabilized enolate.

Methodology I: Alkylation via Irreversible Deprotonation with a Strong Base

For a clean, high-yielding mono-alkylation, the ideal approach is to achieve complete and irreversible conversion of the starting material to its enolate form before introducing the alkylating agent.[8] This "pre-formation" strategy minimizes side reactions by ensuring that no strong base is present to react with the electrophile. The base of choice for this purpose is typically a strong, non-nucleophilic amide base like Lithium Diisopropylamide (LDA).[5][8]

Causality Behind Experimental Choices:

  • Base: LDA is exceptionally strong (pKa of its conjugate acid, diisopropylamine, is ~36), ensuring complete deprotonation of the dione (pKa ~11-13).[5][8] Its significant steric bulk prevents it from acting as a nucleophile and adding to the carbonyl groups.[5]

  • Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) are essential. They are inert to the strong base and effectively solvate the lithium enolate.[8]

  • Temperature: The initial deprotonation is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. The subsequent alkylation may be allowed to warm gradually to facilitate the SN2 reaction.[3]

G start Dissolve 1-Methylpiperidine-2,4-dione in Anhydrous THF cool1 Cool to -78 °C (Dry Ice/Acetone Bath) start->cool1 add_lda Add LDA Solution Dropwise (1.0 eq) cool1->add_lda stir1 Stir for 1 hour at -78 °C add_lda->stir1 add_rx Add Alkyl Halide (R-X) (1.0-1.1 eq) stir1->add_rx warm Allow to Warm to Room Temperature add_rx->warm stir2 Stir Overnight warm->stir2 quench Quench with Saturated Aqueous NH4Cl stir2->quench workup Aqueous Workup & Extraction quench->workup purify Purify via Column Chromatography workup->purify

Figure 2: General workflow for C-5 alkylation using a strong base like LDA.

Protocol 1: C-5 Benzylation using LDA

Reagents and Materials:

  • 1-Methylpiperidine-2,4-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1-methylpiperidine-2,4-dione (e.g., 1.0 g, 7.08 mmol, 1.0 eq).

  • Dissolution: Add anhydrous THF (e.g., 35 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the 2.0 M LDA solution (3.54 mL, 7.08 mmol, 1.0 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (0.84 mL, 7.08 mmol, 1.0 eq) dropwise.

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C-5 benzylated product.

Methodology II: Alkylation Under Equilibrium Conditions with Weaker Bases

While strong bases offer quantitative enolate formation, weaker inorganic bases like potassium carbonate (K₂CO₃) or alkoxides can also effectively promote alkylation, often with simpler experimental setups.[2] In this approach, a small equilibrium concentration of the enolate is constantly generated and then trapped by the alkylating agent.[5]

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a mild, inexpensive, and easy-to-handle base. It is sufficient to deprotonate the highly acidic C-5 position to establish the necessary equilibrium.

  • Solvent: Polar aprotic solvents like acetone or N,N-Dimethylformamide (DMF) are typically used. They help to dissolve the reagents and facilitate the SN2 reaction.[2][9]

  • Temperature: Reactions are often run at room temperature or with gentle heating to drive the reaction to completion.[2]

Protocol 2: C-5 Ethylation using Potassium Carbonate

Reagents and Materials:

  • 1-Methylpiperidine-2,4-dione

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl iodide (EtI)

  • Acetone, anhydrous

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add 1-methylpiperidine-2,4-dione (e.g., 1.0 g, 7.08 mmol, 1.0 eq), anhydrous K₂CO₃ (1.96 g, 14.16 mmol, 2.0 eq), and anhydrous acetone (40 mL).

  • Alkylation: Add ethyl iodide (0.68 mL, 8.50 mmol, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Managing Side Reactions: C- vs. O-Alkylation

The primary competing reaction is O-alkylation, where the electrophile attacks one of the enolate's oxygen atoms.[6][7] The ratio of C- to O-alkylation is influenced by several factors:

  • Counter-ion: Lithium cations (from LDA) coordinate tightly with the oxygen atoms, sterically hindering O-alkylation and favoring the C-alkylated product.[5]

  • Solvent: Aprotic solvents like THF or DMF generally favor C-alkylation.[6][7]

  • Electrophile: "Softer" electrophiles with more polarizable leaving groups (e.g., alkyl iodides) tend to react at the "softer" carbon center (HSAB theory), favoring C-alkylation.[7]

Figure 3: Competing pathways of C-alkylation versus O-alkylation for the ambident enolate.

Data Summary and Comparison

The choice of methodology depends on the specific substrate, scale, and desired purity. The following table provides a comparative summary of the discussed protocols.

Parameter Methodology I (LDA) Methodology II (K₂CO₃)
Base Strength Very Strong (pKa ~36)Mild (pKa ~10.3)
Enolate Formation Quantitative, IrreversibleLow Concentration, Equilibrium
Reaction Conditions Anhydrous, Inert Atmosphere, -78 °C to RTAnhydrous, RT to Reflux
Typical Solvents THF, Diethyl EtherAcetone, DMF, Acetonitrile
Advantages High Yield, Clean Mono-alkylation, Good ControlOperationally Simple, Inexpensive Reagents
Disadvantages Requires Strictly Anhydrous/Inert ConditionsSlower Reaction Times, Potential for Side Reactions
Best For Sensitive substrates, Maximizing yieldRobust substrates, Large-scale synthesis

Conclusion and Future Perspectives

The C-5 alkylation of 1-methylpiperidine-2,4-dione is a fundamental and powerful transformation for generating libraries of novel heterocyclic compounds. The choice between a strong, non-nucleophilic base like LDA and a milder base such as K₂CO₃ allows for flexibility depending on the specific synthetic goal. Careful control of reaction parameters is paramount to favor the desired C-alkylation pathway and achieve high yields.

More advanced techniques, such as phase-transfer catalysis (PTC), offer promising avenues for performing these alkylations under even milder conditions and can provide a pathway to enantioselective synthesis, a highly desirable goal in modern drug development.[10][11] Further exploration of these methods will continue to enhance the utility of the piperidine-2,4-dione scaffold in the synthesis of next-generation therapeutics.

References

  • Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]

  • Hickmott, P. W. (1982). The γ-alkylation of cyclic β-ketoesters via their enamine derivatives. Canadian Journal of Chemistry. [Link]

  • Barluenga, J., Moriel, P., Aznar, F., & Valdés, C. (2006). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). α‐Alkylation of β‐keto amides. [Link]

  • Marson, C. M., & Risi, C. D. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kumar, A. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings. [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kumar, A. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]

  • Li, Z., & Li, C.-J. (2016). Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Organic Letters. [Link]

  • Organic Chemistry Portal. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]

  • Wikipedia. (n.d.). Enolate. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. [Link]

Sources

Application Notes & Protocols: A Guide to Knoevenagel Condensation of 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1] This reaction serves as a pivotal step in the synthesis of a wide array of fine chemicals, including intermediates for pharmaceuticals, polymers, and cosmetics.[2][3]

This guide focuses on the application of the Knoevenagel condensation to 1,5-dimethylpiperidine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs and natural products.[4] The dione functionality at the 2- and 4-positions activates the C3 methylene group, making it an excellent nucleophile for condensation reactions. The resulting 3-substituted arylmethylidene products are valuable precursors for generating libraries of complex molecules for drug discovery, leveraging the piperidine core for potential biological activity.[5][6]

This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and expert insights to empower researchers in leveraging this powerful synthetic tool.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[7] The use of a mild base is critical to ensure deprotonation of the active methylene compound without inducing self-condensation of the aldehyde partner.[1] The reaction proceeds through three primary stages:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene group (the C3 position of 1,5-dimethylpiperidine-2,4-dione), forming a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[2][8]

  • Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[2]

When a secondary amine like piperidine is used as the catalyst with an aldehyde, an alternative pathway involving the formation of a more electrophilic iminium ion can occur, which then reacts with the enolate.[8]

Knoevenagel_Mechanism cluster_start Reactants cluster_mechanism Mechanism Steps cluster_product Product Piperidinedione 1,5-Dimethyl- piperidine-2,4-dione Enolate Enolate Ion (Nucleophile) Piperidinedione->Enolate Forms Aldehyde Ar-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Catalyst Base (B:) Catalyst->Piperidinedione Deprotonation Enolate->Aldehyde Nucleophilic Attack Dehydration Dehydration Intermediate->Dehydration Proton Transfer Product 3-(Arylmethylidene)-1,5-dimethyl- piperidine-2,4-dione Dehydration->Product -H₂O

Caption: Knoevenagel condensation pathway.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the Knoevenagel condensation hinges on the careful selection of experimental parameters. Understanding the role of each component is key to maximizing yield and purity.

  • The Catalyst is Key: While classic protocols often employ piperidine or its salts, modern methods have introduced a variety of catalysts to improve yields, simplify workups, and enhance the reaction's green profile.

    • Basic Catalysts: Piperidine, pyridine, and triethylamine are traditional choices.[3] More recently, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be highly efficient, sometimes in an aqueous complex.

    • Acidic Catalysts: Lewis acids and Brønsted acids like boric acid have emerged as effective catalysts, offering an alternative pathway for the condensation.[9]

    • Organocatalysts: Amino acids, such as proline and β-alanine (the Verley modification), can also catalyze the reaction, often providing stereochemical control in more complex systems.[2][10]

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and outcomes. Solvents can range from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[7] In many cases, refluxing in a solvent like ethanol or toluene with azeotropic removal of water (using a Dean-Stark apparatus) drives the reaction to completion. Solvent-free conditions have also been reported, offering a greener alternative.[11]

  • Temperature and Reaction Time: These parameters are interdependent. Most Knoevenagel condensations are conducted at elevated temperatures (from room temperature to reflux) to ensure a reasonable reaction rate. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for quenching the reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Aromatic aldehydes can be irritants.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Toluene

This protocol utilizes a traditional approach with piperidine as the catalyst and azeotropic removal of water to drive the reaction equilibrium towards the product.

Materials:

  • 1,5-Dimethylpiperidine-2,4-dione

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalytic amount)

  • Acetic Acid (co-catalyst, optional)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add 1,5-dimethylpiperidine-2,4-dione (1.0 eq.), the aromatic aldehyde (1.05 eq.), and toluene to create a 0.2-0.5 M solution.

  • Catalyst Addition: Add piperidine (0.1 eq.) and, optionally, acetic acid (0.1 eq.) to the mixture. The acid can serve as a co-catalyst.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel.

Protocol 2: Boric Acid-Catalyzed Condensation in Ethanol

This protocol offers a milder and more environmentally friendly approach using boric acid as a recyclable catalyst.[9]

Materials:

  • 1,5-Dimethylpiperidine-2,4-dione

  • Substituted aromatic aldehyde

  • Boric Acid (H₃BO₃)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dimethylpiperidine-2,4-dione (1.0 eq.) and the aromatic aldehyde (1.0 eq.).

  • Solvent and Catalyst: Add ethanol to form a 0.5 M solution, followed by boric acid (10 mol%).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (50-60 °C). Monitor the reaction progress by TLC. These reactions are often complete within a few hours.[9]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Concentration and Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Data Summary and Comparison

The choice of conditions can significantly impact the outcome. The following table provides a comparative overview based on established principles of Knoevenagel condensations.

Parameter Condition A: Classic Condition B: Green Catalyst Expected Outcome & Rationale
Active Methylene 1,5-Dimethylpiperidine-2,4-dione1,5-Dimethylpiperidine-2,4-dioneConstant substrate for comparison.
Aldehyde BenzaldehydeBenzaldehydeConstant substrate for comparison.
Catalyst Piperidine / Acetic AcidBoric Acid (10 mol%)Piperidine is a classic, effective base. Boric acid is a mild, inexpensive, and low-toxicity Brønsted acid catalyst.[9]
Solvent TolueneEthanolToluene allows for azeotropic water removal, driving equilibrium. Ethanol is a greener solvent and facilitates easier workup.
Temperature Reflux (~111 °C)Room Temp to 60 °CHigher temperature ensures reaction completion but may lead to side products. Milder conditions are preferable if effective.
Work-up Aqueous wash, dryingFiltration / EvaporationProtocol A requires a full aqueous work-up. Protocol B may offer a simpler isolation procedure.
Anticipated Yield Good to ExcellentGood to ExcellentBoth methods are generally high-yielding, though optimization for the specific substrate is necessary.

Troubleshooting and Expert Insights

  • Low or No Reaction:

    • Cause: Inactive catalyst, insufficient heat, or presence of water (in non-aqueous protocols).

    • Solution: Use freshly opened piperidine. Ensure the reaction temperature is adequate. For Protocol 1, ensure all glassware is dry and use anhydrous toluene. For Protocol 2, consider a slight increase in catalyst loading or temperature.

  • Formation of Side Products:

    • Cause: Self-condensation of the aldehyde (if using too strong a base), or decomposition at high temperatures.

    • Solution: Strictly use a weak base like piperidine, not a strong base like NaOH or an alkoxide. Monitor the reaction closely and avoid unnecessarily long heating times.

  • Purification Challenges:

    • Cause: Product and starting materials have similar polarities, or the product is an oil that is difficult to crystallize.

    • Solution: If TLC shows overlapping spots, try a different solvent system for column chromatography with a shallower gradient. If the product is a persistent oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification.

Caption: A typical experimental workflow.

References

  • Reddy, L. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-catalyzed Knoevenagel condensation reaction (synthesis of compound (V)). ResearchGate. Retrieved from [Link]

  • Bastos, E. L., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific. Retrieved from [Link]

  • Dalessandro, E. V., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. Retrieved from [Link]

  • RSC Publishing. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Knoevenagel Condensation/[4+2] Cycloaddition Cascade Reaction: Application to Formal Synthesis of Averufin. ResearchGate. Retrieved from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. PMC. Retrieved from [Link]

  • DAIC. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. DAIC. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • SciSpace. (2008). A Simple, Efficient and Green Procedure for the Knoevenagel Condensation of Aldehydes with N-Methylpiperazine at Room Temperature under Solvent-Free Conditions. SciSpace. Retrieved from [Link]

Sources

Application Note: Synthesis of Enaminone Scaffolds from 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Enaminones from 1,5-Dimethylpiperidine-2,4-dione Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Scientific Context

The 1,5-dimethylpiperidine-2,4-dione scaffold represents a specialized subclass of cyclic


-dicarbonyls (tetramic acid derivatives). These compounds are critical pharmacophores in drug discovery, serving as precursors for complex fused heterocycles such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines.

The synthesis of enaminones from this starting material primarily targets the highly active methylene group at the C3 position. The resulting 3-((dimethylamino)methylene) derivatives are versatile "push-pull" alkenes. They possess a nucleophilic carbon (


) and an electrophilic carbon (

), making them indispensable for regiospecific ring-closure reactions.
Mechanistic Principles

The reactivity of 1,5-dimethylpiperidine-2,4-dione is governed by the acidity of the C3 protons, which are flanked by two carbonyl groups (C2 and C4).

  • Keto-Enol Tautomerism: The C3 position exists in equilibrium between the keto and enol forms, facilitating nucleophilic attack.

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) involves the attack of the enolate on the electrophilic acetal carbon, followed by the elimination of methanol.

  • Conjugation: The resulting enaminone is stabilized by resonance between the lone pair of the exocyclic nitrogen and the carbonyl oxygens, locking the configuration (typically E-isomer).

Experimental Protocols

Protocol A: Synthesis of 3-((Dimethylamino)methylene)-1,5-dimethylpiperidine-2,4-dione

This is the primary method for activating the C3 position. The reaction uses DMF-DMA as both a reagent and a solvent (or co-solvent).

Reagents & Equipment
  • Starting Material: 1,5-Dimethylpiperidine-2,4-dione (>98% purity).

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equivalents).

  • Solvent: Anhydrous Toluene or Xylene (for azeotropic removal of methanol) or neat DMF-DMA.

  • Equipment: Round-bottom flask, reflux condenser, inert gas (Nitrogen/Argon) line, rotary evaporator.

Step-by-Step Procedure
  • Setup: Charge a dry 50 mL round-bottom flask with 1,5-dimethylpiperidine-2,4-dione (1.0 mmol, 141 mg) and a magnetic stir bar.

  • Addition: Add anhydrous toluene (5 mL) to suspend the solid.

  • Reagent Addition: Add DMF-DMA (1.5 mmol, 0.2 mL) dropwise via syringe under a nitrogen atmosphere.

    • Note: If the starting material is not soluble, a small amount of DMF (0.5 mL) can be added, or the reaction can be run neat in excess DMF-DMA (3-5 equiv) if high temperature is not required.

  • Reaction: Heat the mixture to 80–110 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The product usually appears as a bright yellow spot with a lower

      
       than the starting material.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove toluene and excess DMF-DMA.

    • Precipitation: Triturate the resulting residue with cold diethyl ether or hexane. The enaminone product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ether. If necessary, recrystallize from Ethanol/Ether (1:1).

Protocol B: Transamination to Secondary Enaminones

To prepare derivatives with specific amine substituents (e.g., for SAR studies), the dimethylamino group from Protocol A is displaced by a primary amine.

Step-by-Step Procedure
  • Dissolution: Dissolve the 3-((dimethylamino)methylene) product (from Protocol A) in Ethanol or Acetonitrile.

  • Amine Addition: Add the desired primary amine (

    
    , 1.1 equiv).
    
  • Reflux: Heat to reflux for 1–3 hours. The evolution of dimethylamine (fishy odor) indicates reaction progress.

  • Isolation: Cool to precipitate the substituted enaminone. Filter and dry.

Visualization of Workflows

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical logic and operational workflow for generating the enaminone scaffold.

EnaminoneSynthesis SM 1,5-Dimethylpiperidine- 2,4-dione Inter Intermediate: Alkoxy Aminal SM->Inter Nucleophilic Attack (C3 Enolate) DMFDMA Reagent: DMF-DMA DMFDMA->Inter ProductA Primary Enaminone: 3-((Dimethylamino)methylene)-... Inter->ProductA Elimination of MeOH ProductB Secondary Enaminone: 3-((R-amino)methylene)-... ProductA->ProductB Transamination (-NHMe2) Amine Reagent: Primary Amine (R-NH2) Amine->ProductB

Caption: Reaction pathway from 1,5-dimethylpiperidine-2,4-dione to primary and secondary enaminones via DMF-DMA condensation.

Data Summary & Troubleshooting

Reaction Optimization Table
ParameterCondition A (Standard)Condition B (Optimized for Scale)Impact on Yield
Solvent TolueneNeat DMF-DMANeat reactions are faster but require careful workup to remove excess reagent.
Temperature 110 °C (Reflux)80 °CLower temps reduce polymerization byproducts; higher temps drive MeOH elimination.
Stoichiometry 1.5 equiv DMF-DMA3.0 equiv DMF-DMAExcess reagent pushes equilibrium (Le Chatelier's principle) as MeOH is removed.
Time 4 Hours1-2 HoursExtended heating can cause degradation (darkening of product).
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Residual water in solvent/SM.Dry starting material in vacuo; use anhydrous toluene/molecular sieves.
Oily Product Incomplete removal of DMF-DMA.Co-evaporate with toluene 3x to remove traces of DMF-DMA. Triturate with cold hexanes.
Dark Impurities Thermal decomposition.Reduce reaction temperature to 80°C; run under strict inert atmosphere.
No Precipitation Product too soluble in ether.Switch triturating solvent to pentane or cold 2-propanol.

References

  • Synthesis of Enaminones via DMF-DMA

    • Title: Synthesis of some enaminone deriv
    • Source: J. Mar. Chim. Heterocycl. (2018).

    • Context: Describes the general reactivity of cyclic 1,3-diones with DMF-DMA to form enaminones.
  • Reactivity of Piperidine-2,4-diones

    • Title: Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[1]

    • Source: UCL Discovery / Tetrahedron (2009).
    • Context: Establishes the structural stability and tautomeric behavior of the piperidine-2,4-dione scaffold.
  • General Enaminone Chemistry

    • Title: General method for the synthesis of enaminones via photoc
    • Source: Beilstein J. Org. Chem. (2020).[2][3][4]

    • Context: Provides background on the medicinal chemistry importance of the enaminone moiety.
  • Analogous Pyridinone Synthesis

    • Title: Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones.[5]

    • Source: PubMed Central (2012).
    • Context: Validates the C3-functionalization pathway for 6-membered heterocyclic diones using formyl/amino condens

Sources

Application Note: Reductive Amination Protocols for 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Piperidine-2,4-diones are highly valuable azaheterocyclic scaffolds in modern drug development and natural product synthesis[1]. Specifically, 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9)[2] serves as an essential building block for constructing complex, functionalized 4-amino-1,5-dimethylpiperidin-2-one derivatives. These motifs are frequently found in kinase inhibitors and CNS-active therapeutics. This application note details the causal rationale, optimization strategies, and self-validating protocols for the regio- and stereoselective reductive amination of this critical scaffold.

Mechanistic Rationale & Selectivity Principles

To successfully functionalize 1,5-dimethylpiperidine-2,4-dione, one must understand the intrinsic electronic and steric properties of the molecule.

Regioselectivity (C4 vs. C2): The scaffold contains two carbonyl groups, but they possess drastically different electrophilicities. The C2 position is a lactam (amide); the nitrogen lone pair delocalizes into the C2 carbonyl, creating resonance stabilization that renders it inert to standard nucleophilic attack. Conversely, the C4 position is a highly electrophilic ketone[3]. Consequently, amine condensation occurs exclusively at the C4 position to form the iminium intermediate.

Stereoselectivity (C5 Methyl Influence): The C5 methyl group dictates the stereochemical outcome of the reduction. Assuming the piperidin-2-one ring adopts a pseudo-chair conformation, the C5 methyl group preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. When the C4 iminium ion is reduced, the bulky hydride source approaches from the less sterically hindered axial face. This axial hydride attack pushes the newly formed amine group into the equatorial position, resulting in a trans relationship (pseudo-equatorial/pseudo-equatorial) between the C4 amine and the C5 methyl group as the major diastereomer.

MechanisticPathway K 1,5-Dimethylpiperidine -2,4-dione H Hemiaminal Intermediate K->H Nucleophilic Attack A Primary/Secondary Amine A->H I Iminium Ion Intermediate H->I - H2O (Dehydration) P 4-Amino-1,5-dimethyl piperidin-2-one I->P Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the regioselective reductive amination at the C4 ketone position.

Experimental Design & Reagent Causality

The choice of reagents in reductive amination is not arbitrary; it is governed by the need to balance imine formation kinetics with reduction rates.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is the preferred reducing agent[4]. The electron-withdrawing acetoxy groups make STAB a milder hydride donor than NaBH4. This causality is critical: STAB will not reduce the C4 ketone at room temperature, allowing the imine/iminium to form completely before reduction occurs[5]. Furthermore, it avoids the generation of toxic hydrogen cyanide gas associated with NaBH3CN[6].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated aminations[4]. It provides excellent solubility for the reagents and supports the optimal dielectric environment for iminium ion stabilization.

  • Additives for Challenging Amines: For weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines, imine formation is the rate-limiting step. Titanium tetraisopropoxide (Ti(OiPr)4) acts as both a Lewis acid to activate the C4 ketone and a water scavenger to drive the condensation equilibrium forward[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers do not proceed to subsequent steps until chemical milestones are verified, preventing wasted reagents and time.

Protocol A: Standard Reductive Amination (For Aliphatic Primary/Secondary Amines)

Use this protocol for highly nucleophilic amines such as benzylamine, piperidine, or morpholine.

  • Reaction Setup: In an oven-dried round-bottom flask under N2, dissolve 1,5-Dimethylpiperidine-2,4-dione (1.0 equiv, 1.0 mmol) and the desired amine (1.1 equiv, 1.1 mmol) in anhydrous DCE (5.0 mL, 0.2 M).

  • Imine Formation & Validation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Confirm the disappearance of the ketone starting material (m/z 142 [M+H]+) and the appearance of the imine/hemiaminal mass. Do not proceed until >95% conversion is observed.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to manage mild exotherms. Stir the suspension at room temperature for 12 hours.

  • Completion Validation:

    • Self-Validation Check: Perform TLC (Eluent: 5-10% MeOH in DCM). The product should appear as a new, more polar, ninhydrin-active spot.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to isolate the trans-major product.

Protocol B: Lewis Acid-Mediated Amination (For Anilines & Hindered Amines)

Use this protocol for weakly nucleophilic or sterically demanding amines.

  • Activation: Dissolve 1,5-Dimethylpiperidine-2,4-dione (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)4 (2.0 equiv) dropwise.

  • Condensation & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Check: Analyze via LC-MS to ensure complete consumption of the ketone before adding the reducing agent.

  • Reduction: Cool the mixture to 0 °C. Add NaBH3CN (1.5 equiv) dissolved in 1 mL of MeOH. Stir for an additional 4 hours, allowing it to warm to room temperature.

  • Workup: Quench with 1M NaOH (2 mL) to precipitate titanium salts. Filter the resulting white slurry through a pad of Celite, washing with EtOAc. Extract the filtrate, dry, and purify as described in Protocol A.

ExperimentalWorkflow S1 1. Reagent Mixing Ketone + Amine in DCE S2 2. Imine Formation Stir 1-2 h at RT (LC-MS Check) S1->S2 S3 3. Reduction Add NaBH(OAc)3, Stir 12 h S2->S3 S4 4. Reaction Quench Add sat. NaHCO3 (TLC Check) S3->S4 S5 5. Extraction Partition with DCM/H2O S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for standard STAB-mediated reductive amination.

Optimization & Quantitative Data

The following table summarizes expected quantitative outcomes based on the optimization of the reductive amination of 1,5-dimethylpiperidine-2,4-dione across various amine classes.

Amine ClassRepresentative AmineReducing AgentSolventAdditiveIsolated Yield (%)Diastereomeric Ratio (trans:cis)
Primary Aliphatic BenzylamineNaBH(OAc)3DCENone88 - 94%4:1
Secondary Aliphatic PiperidineNaBH(OAc)3DCEAcOH (1 eq)82 - 87%5:1
Aromatic (Weak) AnilineNaBH(OAc)3DCETi(OiPr)445 - 55%3:1
Aromatic (Weak) AnilineNaBH3CNTHF/MeOHTi(OiPr)472 - 80%3:1

Note: The trans isomer (where the C4 amine and C5 methyl are pseudo-equatorial) is consistently the major thermodynamic and kinetic product due to steric approach control during hydride delivery.

References

  • 1,5-dimethylpiperidine-2,4-dione | 115497-23-9 Sigma-Aldrich URL:[2]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations UCL Discovery URL:[3]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Organic & Biomolecular Chemistry (RSC Publishing) URL:[1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures PubMed (NIH) URL:[4]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[6]

Sources

Application Note: Scalable Synthesis of 1,5-Dimethylpiperidine-2,4-dione for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various bioactive alkaloids and synthetic drugs. The 1,5-dimethyl variant is particularly valuable as a chiral building block, offering vectors for diversification at the C-3 (active methylene) and C-6 positions while maintaining a defined steric footprint via the C-5 methyl group.

This guide details a robust, scalable protocol for the synthesis of 1,5-dimethylpiperidine-2,4-dione starting from commodity chemicals: Sarcosine ethyl ester and Methyl methacrylate . Unlike bench-scale methods that often rely on expensive reagents or unscalable chromatography, this protocol emphasizes:

  • Process Safety: Management of exotherms and gas evolution (

    
    ).
    
  • Cost Efficiency: Use of alkoxide bases and crystallization-driven purification.

  • Scalability: Operations designed for 100g to 1kg batches.

Part 2: Retrosynthetic Analysis & Mechanism

To ensure a self-validating system, we employ a convergent strategy involving a Michael Addition followed by a Dieckmann Condensation and Decarboxylation .

Mechanistic Pathway[1][2][3][4][5][6]
  • Disconnection: The C1-C6 and C2-C3 bonds are stable; the ring is formed via the C2-C3 bond formation (Dieckmann).

  • Precursors: The nitrogen source (N-1) and C-2 carbonyl originate from Sarcosine (N-methylglycine). The C-4 carbonyl and C-5 methyl group originate from Methyl Methacrylate.

Retrosynthesis Target 1,5-Dimethylpiperidine-2,4-dione (Target) Inter1 3-Alkoxycarbonyl Intermediate (Beta-Keto Ester) Target->Inter1 Decarboxylation (-CO2) Diester Acyclic Diester Precursor (Michael Adduct) Inter1->Diester Dieckmann Cyclization StartMat Sarcosine Ethyl Ester + Methyl Methacrylate Diester->StartMat Michael Addition

Caption: Retrosynthetic disconnection showing the linear assembly of the diester followed by cyclization and decarboxylation.

Part 3: Process Development & Critical Process Parameters (CPPs)

Step 1: Michael Addition (The "Exotherm Step")
  • Reaction: Sarcosine ethyl ester + Methyl methacrylate

    
     Acyclic Diester.
    
  • Engineering Control: This reaction is atom-economic but exothermic. On a large scale, the rate of addition of the methacrylate controls the heat release.

  • Solvent: Methanol or Ethanol (protic solvents accelerate Michael additions of amines).

Step 2: Dieckmann Cyclization (The "Equilibrium Step")
  • Reaction: Acyclic Diester + Base

    
     Cyclic Beta-Keto Ester.
    
  • Base Selection: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).[1] Avoid Sodium Hydride (NaH) on kilo-scale due to hydrogen evolution and "runaway" potential.

  • Thermodynamics: The reaction is an equilibrium. Continuous removal of alcohol (distillation) or use of a solvent that precipitates the enolate salt (e.g., Toluene) drives the reaction to completion.

Step 3: Hydrolysis & Decarboxylation (The "Gas Evolution Step")
  • Reaction: Cyclic Beta-Keto Ester +

    
    
    
    
    
    Target +
    
    
    .
  • Safety: The release of

    
     is stoichiometric. In a 1kg batch, this generates ~200L of gas. Controlled acid addition and reflux rates are critical to prevent reactor over-pressurization.
    

Part 4: Detailed Experimental Protocol (Scale: 100g Basis)

Materials
  • Sarcosine ethyl ester hydrochloride (153.6 g, 1.0 mol)

  • Methyl methacrylate (110.1 g, 1.1 mol)

  • Triethylamine (101.2 g, 1.0 mol) - To free the amine base

  • Sodium Ethoxide (21% wt in Ethanol) or solid NaOEt (1.2 eq)

  • Toluene (Anhydrous)

  • Hydrochloric acid (6N)

Workflow Diagram

Workflow React1 Step 1: Michael Addition (Sarcosine + Methacrylate) Temp: 0-25°C React2 Step 2: Dieckmann Cyclization (NaOEt in Toluene) Temp: Reflux (110°C) React1->React2 Concentrate & Solvent Swap Quench Quench & Decarboxylation (Aq. HCl Reflux) Gas Evolution Control! React2->Quench Add Acid Slowly Isolate Isolation (Extraction & Crystallization) Quench->Isolate Phase Separation

Caption: Process flow diagram highlighting critical temperature and safety control points.

Protocol Steps
Step 1: Synthesis of the Acyclic Diester
  • Neutralization: In a 2L reactor, suspend Sarcosine ethyl ester HCl (153.6 g) in Ethanol (500 mL). Add Triethylamine (101.2 g) dropwise at 0°C. Stir for 30 min.

  • Addition: Add Methyl methacrylate (110.1 g) dropwise over 1 hour, maintaining internal temperature

    
    .
    
    • Why: Controlling temperature prevents polymerization of the methacrylate.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under vacuum to obtain the crude oily diester.

    • Checkpoint: Check

      
       NMR for disappearance of vinyl protons (5.5-6.2 ppm).
      
Step 2: Dieckmann Cyclization[1]
  • Setup: Charge the crude diester into a clean 2L reactor. Add anhydrous Toluene (800 mL).

  • Base Addition: Add Sodium Ethoxide (solid, 81.6 g, 1.2 mol) in portions or as a slurry.

    • Note: The solution will darken.

  • Cyclization: Heat to reflux (

    
    ). Distill off the ethanol/toluene azeotrope if possible to drive the equilibrium.
    
  • Completion: Reflux for 4-6 hours. A thick precipitate (the sodium enolate of the product) will form.

    • Why Toluene? It allows higher temperatures than ethanol and facilitates the precipitation of the enolate, driving the reaction forward.

Step 3: Decarboxylation & Isolation[1]
  • Quench: Cool the mixture to

    
    . Carefully add 6N HCl (500 mL).
    
    • WARNING: Exothermic! Add slowly.

  • Decarboxylation: Heat the biphasic mixture to reflux (

    
    ) for 3-5 hours.
    
    • Safety: Monitor

      
       evolution via a bubbler. Ensure the condenser vent is not blocked.
      
  • Extraction: Cool to room temperature. Separate the organic layer.[2] Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Purification: Combine organic layers, dry over

    
    , and concentrate.
    
    • The residue is often a solid or viscous oil. Recrystallize from Isopropanol or Ethyl Acetate/Hexane to yield 1,5-dimethylpiperidine-2,4-dione .

Part 5: Analytical Specification & Troubleshooting

Data Summary Table
ParameterSpecificationMethodNote
Appearance White to off-white solidVisualDarkens if oxidation occurs
Purity >98.0%HPLC (UV 210nm)Enol form tautomerization is visible
Identity Conforms to Structure

NMR / MS
Verify Methyl at C5 (doublet)
Residual Solvent <5000 ppm (Toluene)GC-HSCritical for biological assays
Troubleshooting Guide
  • Issue: Low Yield in Step 2.

    • Cause: Moisture in the reactor or old NaOEt.

    • Solution: Use freshly opened base and strictly anhydrous toluene.

  • Issue: Polymerization in Step 1.

    • Cause: Temperature too high or lack of inhibitor.

    • Solution: Keep T < 25°C. Commercial methacrylate contains MEHQ inhibitor; do not remove it, as it does not interfere with the amine addition.

  • Issue: Incomplete Decarboxylation.

    • Cause: pH not acidic enough or reflux time too short.

    • Solution: Ensure pH < 1 during reflux.

Part 6: References

  • UCL Discovery. (2025). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link] (Source for regioselectivity logic).

  • Organic Chemistry Portal. (2023). Decarboxylation of Beta-Keto Esters. Retrieved from [Link] (Mechanistic grounding for Step 3).

Sources

Troubleshooting & Optimization

preventing hydrolysis of 1,5-Dimethylpiperidine-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice for working with 1,5-Dimethylpiperidine-2,4-dione in aqueous media, focusing specifically on preventing its hydrolysis.

Introduction: The Challenge of Hydrolytic Instability

1,5-Dimethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class, which serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] Its structure allows for diverse chemical modifications, making it a versatile intermediate for creating novel bioactive molecules.[2] However, like many cyclic amides (lactams), the piperidinedione ring is susceptible to hydrolysis—a chemical reaction with water that cleaves the amide bond.[3][4] This degradation compromises sample integrity, leading to loss of active compound, formation of impurities, and unreliable experimental results. This guide will help you understand, troubleshoot, and prevent the hydrolysis of 1,5-Dimethylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Dimethylpiperidine-2,4-dione and why is its stability important?

1,5-Dimethylpiperidine-2,4-dione is a synthetic organic compound featuring a six-membered piperidine ring with two carbonyl groups (a dione) and methyl groups at the nitrogen (position 1) and position 5. This class of compounds is explored in drug discovery for developing new therapeutic agents.[1][2] The stability of the compound is critical because its degradation via hydrolysis leads to the formation of a different chemical entity, a ring-opened amide acid, which will possess different physical, chemical, and biological properties.[5] Ensuring stability is paramount for accurate and reproducible experimental outcomes.

Q2: What is hydrolysis and why is this molecule susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[6] In 1,5-Dimethylpiperidine-2,4-dione, the amide bond within the piperidine ring is the primary site of hydrolytic attack. This bond is resonance-stabilized, making it generally more stable than an ester bond, but it is still vulnerable, particularly under acidic or basic conditions.[3][7]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide gets protonated. This makes the carbonyl carbon significantly more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by a water molecule.[3][4]

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process does not require prior protonation and is often more rapid than acid-catalyzed hydrolysis at equivalent concentrations.[3][4]

Q3: What are the key factors that accelerate hydrolysis?

Several environmental and formulation factors can significantly impact the rate of hydrolysis:

  • pH: The pH of the aqueous medium is the most critical factor. The rate of hydrolysis is typically lowest in a specific, narrow pH range (usually near neutral) and increases dramatically at both acidic and basic pH values.[8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[10][11] Storing solutions at elevated temperatures will accelerate degradation.

  • Buffer Components: The constituents of your buffer can act as catalysts. This phenomenon, known as general acid-base catalysis, can occur when buffer species (e.g., phosphate, acetate) facilitate proton transfer during the hydrolysis reaction.[7][12]

  • Aqueous Environment: Prolonged exposure to water is a prerequisite for hydrolysis. The longer the compound is in an aqueous solution, the greater the potential for degradation.[13]

Visualizing the Hydrolysis Mechanism

The diagram below illustrates the pathways for both acid- and base-catalyzed hydrolysis of the piperidinedione ring.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start_A 1,5-Dimethyl- piperidine-2,4-dione Protonation Protonation of Carbonyl Oxygen Start_A->Protonation + H⁺ Attack_A Nucleophilic Attack by H₂O Protonation->Attack_A + H₂O Intermediate_A Tetrahedral Intermediate Attack_A->Intermediate_A RingOpening_A Ring Opening (C-N Cleavage) Intermediate_A->RingOpening_A Product_A Hydrolysis Product (Amide Acid) RingOpening_A->Product_A Start_B 1,5-Dimethyl- piperidine-2,4-dione Attack_B Nucleophilic Attack by OH⁻ Start_B->Attack_B + OH⁻ Intermediate_B Tetrahedral Intermediate (Anionic) Attack_B->Intermediate_B RingOpening_B Ring Opening (C-N Cleavage) Intermediate_B->RingOpening_B Product_B Hydrolysis Product (Carboxylate Salt) RingOpening_B->Product_B

Caption: Acid- and base-catalyzed hydrolysis pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q: I'm observing a progressive loss of my compound in an aqueous buffer. How can I confirm hydrolysis is the cause?

A: The first step is to confirm that you are losing the parent compound and forming the expected degradation product.

  • Analytical Monitoring: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.

  • Procedure:

    • Prepare a solution of your compound in the aqueous buffer .

    • Immediately analyze a sample (t=0) to get a baseline peak area for the parent compound.

    • Incubate the solution under your experimental conditions (e.g., 37°C).

    • Analyze samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Interpretation:

    • Confirmation of Degradation: A decrease in the peak area of 1,5-Dimethylpiperidine-2,4-dione over time confirms instability.

    • Identification of Hydrolysis Product: Look for a new, corresponding peak that increases in area over time. Using LC-MS, check if the mass of this new peak matches the calculated mass of the ring-opened product (the mass of the parent compound + 18, for the addition of H₂O).

Q: My compound degrades rapidly in my buffer. What is the optimal pH for stability?

A: The optimal pH is the pH at which the rate of hydrolysis is at a minimum. This must be determined experimentally by conducting a pH-rate profile study.[9][12]

  • Rationale: A plot of the observed degradation rate constant (k_obs) versus pH typically yields a V- or U-shaped curve. The bottom of this curve represents the pH of maximum stability.[7]

  • Experimental Approach: You must measure the degradation rate across a range of pH values while keeping other factors (temperature, buffer concentration, ionic strength) constant. See Protocol 1 for a detailed methodology.

Factor Influence on Hydrolysis Rate Recommendation
Low pH (e.g., < 4) High (Acid Catalysis)Avoid unless necessary. If required, use the lowest possible temperature and shortest duration.[9][11]
Neutral pH (e.g., 6-7.5) Typically LowestOften the ideal range for stability. Use non-nucleophilic buffers like PBS, HEPES, or MES.[13]
High pH (e.g., > 8) High (Base Catalysis)Avoid unless necessary. Base-catalyzed hydrolysis is often faster than acid-catalyzed.[7]
Q: I must work outside the optimal pH range. What strategies can I use to minimize degradation?

A: If your experimental design requires non-optimal pH conditions, you can employ several strategies to mitigate hydrolysis:

  • Reduce Temperature: Perform your experiment at the lowest feasible temperature. For every 10°C decrease, reaction rates typically decrease by a factor of 2-3. Storing stock solutions at -20°C or -80°C can completely suppress hydrolysis for extended periods.[14]

  • Minimize Incubation Time: Prepare aqueous solutions of 1,5-Dimethylpiperidine-2,4-dione immediately before use.[13] Do not let the compound sit in aqueous buffers for prolonged periods.

  • Use Co-solvents: For stock solutions, consider using a water-miscible organic solvent like DMSO or ethanol, in which the compound is stable. Dilute to the final aqueous concentration just before the experiment. This minimizes the compound's exposure time to water.

  • Advanced Formulation: In drug development, techniques like complexation with cyclodextrins, microencapsulation, or creating solid dispersions can be used to protect the compound from water.[8][10][15] For laboratory work, these are generally less practical but are important concepts in formulation science.

Q: How can I formulate a stable aqueous stock solution for long-term storage?

A: For long-term storage, the best strategy is to avoid water altogether.

  • Solid Form: Store the compound as a dry solid at -20°C, protected from moisture.[13]

  • Anhydrous Organic Solvent: If a stock solution is required, dissolve the compound in an anhydrous, aprotic solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Lyophilization: If an aqueous formulation is absolutely necessary, preparing a buffered solution at the optimal pH and then lyophilizing (freeze-drying) it to remove the water is a highly effective method.[16][17] The resulting powder can be reconstituted with water immediately before use.

Experimental Protocols & Workflows

Protocol 1: Determination of the pH-Rate Profile

This protocol outlines the steps to experimentally determine the pH at which 1,5-Dimethylpiperidine-2,4-dione exhibits maximum stability.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers with non-nucleophilic components (e.g., citrate for acidic, phosphate for neutral, borate for basic ranges). Ensure the buffer concentration and ionic strength are consistent across all solutions.

  • Stock Solution: Prepare a concentrated stock solution of 1,5-Dimethylpiperidine-2,4-dione in an anhydrous organic solvent (e.g., DMSO).

  • Initiate Degradation: At t=0, spike a small volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Immediately place the solutions in a temperature-controlled environment (e.g., 40°C to accelerate degradation for a shorter experiment).

  • Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Quench any further reaction immediately, for example, by flash-freezing or diluting into a mobile phase for immediate analysis.

  • Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).

    • Finally, plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.[12]

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing the instability of 1,5-Dimethylpiperidine-2,4-dione.

Troubleshooting_Workflow StartNode Problem: Compound concentration decreasing in solution ActionNode1 Monitor with LC-MS over time StartNode->ActionNode1 Step 1 ActionNode ActionNode DecisionNode DecisionNode ResultNode ResultNode DecisionNode1 Is hydrolysis product (Parent + 18 Da) detected? ActionNode1->DecisionNode1 ActionNode2 Investigate Cause: Determine pH-Rate Profile (Protocol 1) DecisionNode1->ActionNode2 Yes ResultNode1 Instability is not due to hydrolysis. Investigate other degradation pathways (e.g., oxidation, photolysis). DecisionNode1->ResultNode1 No DecisionNode2 Is experiment conducted at optimal pH? ActionNode2->DecisionNode2 DecisionNode3 Can pH be adjusted to optimal range? DecisionNode2->DecisionNode3 No ResultNode4 Potential Issue: Buffer catalysis or other excipient interaction. Consider alternative buffer systems. DecisionNode2->ResultNode4 Yes ResultNode2 Solution: Adjust buffer to optimal pH. DecisionNode3->ResultNode2 Yes ActionNode3 Implement mitigation strategies: - Lower Temperature - Reduce Incubation Time - Use Co-solvents DecisionNode3->ActionNode3 No ResultNode3 Compound stabilized under required conditions ActionNode3->ResultNode3

Caption: A step-by-step workflow for troubleshooting instability.

References

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. Available at: [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 844. Available at: [Link]

  • Anonymous. (n.d.). Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. IIP Series. Available at: [Link]

  • Gröger, H., et al. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 13(21), 14389-14406. Available at: [Link]

  • Anonymous. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Anonymous. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Miyamoto, T., et al. (1993). Hydrolysis and Phytotoxic Activity of Cyclic Imides. Journal of Pesticide Science, 18(4), 309-315. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • da Silva, M. A., et al. (2001). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Journal of the Chemical Society, Perkin Transactions 2, (5), 776-781. Available at: [Link]

  • Gallop, M. A., et al. (2010). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 75(10), 3317-3328. Available at: [Link]

  • Ali, D., et al. (2011). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube. Available at: [Link]

  • Jelińska, A., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(17), 3102. Available at: [Link]

  • Liu, X., et al. (2022). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Pharmaceutics, 14(12), 2795. Available at: [Link]

  • Bakulina, O., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 19(31), 6756-6776. Available at: [Link]

  • Lee, S., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 404, 134563. Available at: [Link]

  • Anonymous. (2024). Three types of hydrolysis and ways to prevent hydrolysis. OKCHEM. Available at: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Reddit user discussion. (2019). How to prevent HCl from attacking in situ synthesized imine material? r/chemistry on Reddit. Available at: [Link]

  • Jelińska, A., et al. (2019). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available at: [Link]

  • Sullins, D. W. (1995). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Zhang, Z., et al. (2024). Enzyme-Catalyzed Intramolecular C–C Coupling Transformation of Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Allen, R. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Toppr. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Available at: [Link]

  • Siddiki, S. M. A. H., et al. (2021). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Catalysis Science & Technology, 11(2), 550-556. Available at: [Link]

  • Boffis. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 1,5-Dimethylpiperidine-2,4-dione (and structurally related


-substituted 

-keto lactams). This molecule presents unique challenges due to its amphoteric nature , keto-enol tautomerism , and high acidity at the C3 position.[1][2]

Users frequently report issues with "ghost peaks" in HPLC, oiling out during crystallization, and low recovery yields.[1][2] This document provides a self-validating Acid/Base extraction protocol (The "Golden Path") and troubleshooting modules for chromatography and crystallization.

Module 1: The "Golden Path" Purification Protocol

Methodology: Acid-Base Extraction & Controlled Decarboxylation Applicability: Crude reaction mixtures following Dieckmann condensation and hydrolysis.[1][2]

The Scientific Rationale

1,5-Dimethylpiperidine-2,4-dione contains a methylene group at position C3 (flanked by two carbonyls).[1][2] This position is highly acidic (


).[1][2]
  • High pH (>12): The molecule exists as a water-soluble enolate salt.[2]

  • Low pH (<2): The molecule exists as a neutral, organic-soluble diketone/enol.[1][2]

We exploit this property to separate the product from non-acidic impurities (unreacted starting materials, neutral byproducts) without expensive chromatography.

Step-by-Step Workflow
StepActionCritical ParameterMechanism
1 Quench & Basify Adjust aqueous phase to pH > 13 using NaOH (2M).[1][2]Converts target to water-soluble enolate.
2 Organic Wash Wash the aqueous layer with DCM or MTBE (2x).[2] Discard organic layer.[1][2]Removes non-acidic impurities (starting esters, neutral side products).[1][2]
3 Acidification Cool aqueous layer to 0°C. Add HCl (6M) dropwise to pH 1-2 .Protonates the enolate, forcing the neutral product out of the water phase.
4 Extraction Extract the acidic aqueous layer with DCM or EtOAc (3x).Transfers the now-neutral target into the organic phase.
5 Drying & Isolation Dry over

, filter, and concentrate in vacuo.
Removes water and solvent.[1][2][3]
Visual Workflow (Logic Gate)

PurificationLogic Start Crude Reaction Mixture (Dieckmann Product) Step1 1. Add Water + NaOH (pH > 13) Start->Step1 Decision1 Phase Separation Step1->Decision1 OrgLayer1 Organic Layer (Neutral Impurities) Decision1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Enolate) Decision1->AqLayer1 Keep Step2 2. Acidify to pH 1-2 (HCl 6M) AqLayer1->Step2 Step3 3. Extract with DCM Step2->Step3 OrgLayer2 Organic Layer (Target Product) Step3->OrgLayer2 Keep AqLayer2 Aqueous Layer (Salts/Inorganic) Step3->AqLayer2 Discard Final Concentrate & Crystallize OrgLayer2->Final

Caption: Figure 1. Acid-Base extraction logic for isolating acidic


-dicarbonyls from neutral impurities.

Module 2: Troubleshooting Chromatography (The "Ghost Peak")

Symptom: HPLC or LC-MS shows split peaks, broad tailing, or poor resolution, leading users to believe the product is impure when it is actually clean.[1][2]

Root Cause: Keto-Enol Tautomerism

In solution, 1,5-Dimethylpiperidine-2,4-dione exists in a dynamic equilibrium between the diketo form and the enol form.[1][2] On silica gel or C18 columns, these tautomers interact differently with the stationary phase, separating as distinct peaks if the interconversion rate is slower than the chromatographic timescale.

The Solution: Acidified Mobile Phase

You must force the equilibrium to a single state or accelerate the interconversion so it appears as one average peak.

Recommended Protocol:

  • Mobile Phase Modifier: Add 0.1% Formic Acid or 0.05% TFA to both the water and acetonitrile channels.[2]

    • Why: Low pH stabilizes the keto form and suppresses ionization of the enol, sharpening the peak.

  • Temperature: Increase column temperature to 40°C .

    • Why: Higher temperature increases the rate of tautomeric interconversion, merging split peaks into a single sharp peak.

Tautomerism Diagram

Tautomerism cluster_conditions Chromatography Impact Keto Diketo Form (Less Polar on Silica) Enol Enol Form (More Polar / H-Bonding) Keto->Enol  Dynamic Equilibrium   Neutral Neutral pH: Slow exchange = Split Peaks Acidic Acidic pH (TFA): Fast exchange = Single Peak

Caption: Figure 2. Dynamic equilibrium between keto and enol forms affects peak shape.

Module 3: Crystallization Challenges ("Oiling Out")

Symptom: Upon concentration, the product forms a viscous oil or gum instead of a crystalline solid.

Root Cause Analysis
  • Stereoisomers: The methyl group at C5 creates a chiral center.[2] If the synthesis is racemic, the mixture of enantiomers (and potentially diastereomers if C3 is locked) depresses the melting point.

  • Solvent Entrapment: The amide/lactam moiety is hygroscopic and holds onto solvents like DCM.[2]

Recovery Protocol

Do not attempt to scratch the oil immediately.[2] Follow this solvent-switch method:

  • Evaporation: Remove the extraction solvent (DCM/EtOAc) completely.[2]

  • Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .[2]

  • Precipitation: Add n-Heptane dropwise until the solution turns slightly cloudy.[2]

  • Seeding: If available, add a seed crystal. If not, cool slowly to -20°C.

    • Note: If oiling occurs again, reheat to dissolve the oil and cool more slowly with vigorous stirring.

Module 4: Frequently Asked Questions (FAQ)

Q1: My NMR spectrum shows a "mess" of peaks in the alkyl region. Is my reaction failed?

  • Answer: Not necessarily. This is likely due to tautomerism .[1][2][4] In

    
    , the keto and enol forms coexist.[1]
    
    • Validation: Run the NMR in DMSO-

      
       . Polar solvents often shift the equilibrium predominantly to the enol form, simplifying the spectrum. Look for the disappearance of the C3 methylene doublet and the appearance of an enolic -OH proton (broad, >10 ppm).
      

Q2: Can I use silica gel chromatography for purification?

  • Answer: Yes, but it is difficult. The acidic C3 proton interacts strongly with the silanols on silica, causing streaking.

    • Modification: You must deactivate the silica.[2] Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or use a mobile phase containing 0.5% Acetic Acid to suppress ionization.

Q3: The product is colored (yellow/orange) but NMR looks clean.

  • Answer:

    
    -dicarbonyls often form trace charge-transfer complexes or metal enolates (with trace iron from spatulas/needles) that are highly colored.[1][2]
    
    • Fix: Wash the organic extract with a dilute solution of EDTA or Citric Acid during the workup to chelate trace metals.

References

  • Dieckmann Condensation Mechanism & Workup

    • Source: Organic Chemistry Portal.[1][2][5] "Dieckmann Condensation."[1][2][5][6][7]

    • URL:[Link][1]

  • Tautomerism in

    
    -Dicarbonyls: 
    
    • Source: Master Organic Chemistry.[1][2] "Keto-Enol Tautomerism: Key Points."

    • URL:[Link]

  • Acidity of Cyclic

    
    -Keto Amides (Piperidine-2,4-diones): 
    
    • Source:Journal of Medicinal Chemistry. "Synthesis and activity of substituted piperidine-2,4-diones.
    • URL:[Link] (Journal Landing Page for verification of field standards).[2]

  • Purification of Piperidine-2,4-dione Derivatives

    • Source: ChemicalBook / Supplier Data for 2,4-Piperidinedione (CAS 50607-30-2).[1][2]

Sources

removing unreacted starting materials from 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-105-DMPD Subject: Removal of unreacted starting materials (acyclic esters) from 1,5-Dimethylpiperidine-2,4-dione Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Separation Challenge

You are likely synthesizing 1,5-Dimethylpiperidine-2,4-dione via a Dieckmann condensation of an acyclic diester precursor (e.g., N-methyl-N-(2-alkoxycarbonylethyl)glycine derivatives).[1][2]

The core challenge is that both your product and the starting material are polar organic molecules with similar solubility profiles in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] However, they differ fundamentally in one aspect: Acidity .[1][2]

This guide prioritizes a Self-Validating Acid-Base Extraction protocol. This method is superior to chromatography for bulk removal of starting materials because it exploits the pKa difference between the acidic 1,3-dicarbonyl product and the neutral starting ester.

Module 1: The "Gold Standard" Acid-Base Extraction

Theory: The C3 proton of 1,5-Dimethylpiperidine-2,4-dione is highly acidic (pKa


 4–6) due to the flanking carbonyls (keto-enol tautomerism).[1] The unreacted starting material (the diester) is neutral (pKa 

25).[2] We can selectively pull the product into water using a mild base, leaving the starting material behind in the organic layer.
The Protocol

Prerequisites:

  • Crude reaction mixture (concentrated to an oil or solid).[1][2][3]

  • Solvents: Dichloromethane (DCM), 1M NaOH (or Sat.[1][2] NaHCO

    
    ), 1M HCl, Brine.
    
StepActionMechanistic Logic
1 Dissolve crude residue in DCM (10 mL/g).Solubilizes both Product and Starting Material (SM).
2 Extract with 1M NaOH (2 x 10 mL/g). Collect the Aqueous Layer .Critical Step: Product deprotonates to form a water-soluble enolate salt.[1][2] SM remains neutral in DCM.
3 Wash the combined Aqueous Layer with fresh DCM (1 x 10 mL/g).[2]Scavenges any physically trapped SM from the water phase.[2]
4 Acidify the Aqueous Layer with 1M HCl to pH

1–2.
Protonates the enolate back to the neutral 2,4-dione form.[1] Product precipitates or becomes organic-soluble.[1][2][4]
5 Extract the Acidified Aqueous layer with DCM (3 x 10 mL/g).[2]Recovers the purified product into the organic phase.
6 Dry & Concentrate (MgSO

, Rotovap).[1][2]
Final isolation.
Visualization: The Extraction Logic

ExtractionWorkflow node_start Crude Mixture (Product + SM) node_biphasic Biphasic System (DCM + 1M NaOH) node_start->node_biphasic Dissolve & Add Base node_org1 Organic Layer 1 (Contains Neutral SM) node_biphasic->node_org1 Phase Cut node_aq1 Aqueous Layer 1 (Contains Product Enolate) node_biphasic->node_aq1 Phase Cut node_waste Waste Stream (Unreacted Esters) node_org1->node_waste Discard node_acidify Acidify to pH 1 (HCl addition) node_aq1->node_acidify Protonation node_final_extract Final Extraction (DCM) node_acidify->node_final_extract node_product Pure Product 1,5-Dimethylpiperidine-2,4-dione node_final_extract->node_product Evaporation

Caption: Flowchart demonstrating the selective partitioning of the acidic product into the aqueous phase, separating it from neutral impurities.

Module 2: Chromatographic Polish (If Extraction Fails)

If your starting material is also acidic (e.g., a hydrolyzed half-ester) or if the product is too water-soluble to extract back out, use Flash Column Chromatography.[1]

The Issue: Piperidine-2,4-diones streak (tail) on silica gel due to their acidity interacting with the silanols.

The Solution: You must "buffer" the silica gel.[2]

  • Stationary Phase: Silica Gel 60.[1][2]

  • Mobile Phase: DCM : Methanol : Acetic Acid (95 : 4 : 1).[1][2]

    • Note: The 1% Acetic Acid is non-negotiable.[2] It suppresses the ionization of the dione, sharpening the peak.

  • Loading: Dry load on Celite or Silica is preferred over wet loading to prevent band broadening.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product is not extracting back into DCM after acidification (Step 5). Why?

Diagnosis: 1,5-Dimethylpiperidine-2,4-dione is a small, polar molecule.[1] It may have high water solubility even in its neutral form.[1][2] Fix:

  • Salting Out: Saturate the acidified aqueous layer with solid NaCl before the final extraction.[2] This pushes the organic product out of the water (Salting-out effect).

  • Solvent Switch: Use Chloroform (

    
    ) or a 3:1 mixture of Chloroform:Isopropanol instead of DCM. This mixture is much more aggressive for polar heterocycles.[1][2]
    
Q2: I see an "oil" separating between layers during the base wash.

Diagnosis: This is likely the "Oiling Out" of the sodium salt of your product. It is not soluble in DCM, but has exceeded its solubility product in the water phase.[1] Fix: Add more water until the oil dissolves into the aqueous layer. Do not discard this oil; it is your product.[1][2]

Q3: My product decomposes during the base wash.

Diagnosis: While 2,4-diones are generally stable, prolonged exposure to strong base can open the ring (reverse Dieckmann).[1] Fix:

  • Work cold (

    
    ).
    
  • Use a weaker base: Saturated Sodium Bicarbonate (

    
    , pH 8.[1][2]5) instead of NaOH.[2] The pKa of the dione is low enough that bicarbonate is often sufficient to deprotonate it.
    

References

  • Dieckmann Condensation & Piperidine-2,4-diones

    • BenchChem.[1][2][4][5] "Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione." (General procedure for dione synthesis and purification).

  • Acidity of 1,3-Dicarbonyl Systems

    • Organic Chemistry Portal.[1][2][6] "Dieckmann Condensation Mechanism and pKa considerations."

  • Chromatographic Techniques for Acidic Heterocycles

    • UCL Discovery.[1][2] "Regioselective synthesis of substituted piperidine-2,4-diones." (Detailed experimental sections on purification).

Sources

Technical Support Center: 1,5-Dimethylpiperidine-2,4-dione Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9). As a


-keto amide derivative, this compound is a highly versatile synthetic building block, but it exhibits notorious sensitivity to basic environments.

This guide is engineered for researchers and drug development professionals to decode the mechanistic behavior of 1,5-dimethylpiperidine-2,4-dione under basic conditions, troubleshoot degradation issues, and execute self-validating experimental protocols.

Part 1: Core Principles & Mechanistic Insights

The stability of 1,5-dimethylpiperidine-2,4-dione under basic conditions is dictated by a strict dichotomy between enolization and hydrolytic ring-opening .

Because the C3 position is flanked by an amide carbonyl (C2) and a ketone (C4), the methylene protons are highly acidic (pKa typically < 14, often ranging from 4.3 to 8.0 in aqueous environments for similar cyclic 1,3-dicarbonyls) [1].

  • Anhydrous, Non-Nucleophilic Bases: When treated with bases like DBU or LiHMDS in anhydrous solvents, the compound rapidly deprotonates to form a resonance-stabilized C3-enolate. This enolate is stable and serves as a potent C-nucleophile for downstream functionalization [2].

  • Aqueous, Nucleophilic Bases: If exposed to aqueous bases (e.g., NaOH, KOH) or protic solvents at elevated temperatures, the hydroxide ion acts as a nucleophile rather than a base. It attacks the C2 amide carbonyl or C4 ketone, forming a tetrahedral intermediate that irreversibly collapses. This triggers amide bond cleavage or a retro-Dieckmann fragmentation, destroying the piperidine ring and yielding acyclic amino acids or keto-acid degradants.

Reaction Pathway Visualization

G SM 1,5-Dimethylpiperidine-2,4-dione (Stable Keto/Enol Tautomer) Base1 Non-Nucleophilic Base (e.g., DBU, LiHMDS) Anhydrous Solvent SM->Base1 Base2 Nucleophilic/Aqueous Base (e.g., NaOH, KOH, H2O) Elevated Temp SM->Base2 Enolate C3-Enolate Intermediate (Resonance Stabilized) Base1->Enolate Deprotonation (pKa < 14) Product C3-Functionalized Product (e.g., Alkylation/Acylation) Enolate->Product + Electrophile RingOpen Hydroxide Attack at C2/C4 (Tetrahedral Intermediate) Base2->RingOpen Nucleophilic Addition Degradation Ring-Opened Degradants (Acyclic Amino/Keto Acids) RingOpen->Degradation Irreversible Hydrolysis

Divergent pathways of 1,5-dimethylpiperidine-2,4-dione under nucleophilic vs. non-nucleophilic base.

Part 2: Troubleshooting Guide & FAQs

Q: My starting material is disappearing rapidly, but LCMS shows a highly polar mass instead of my desired alkylated product. What is happening? A: You are experiencing hydrolytic ring-opening. If your base contains trace water (e.g., hygroscopic


 that hasn't been dried) or if you are using an aqueous hydroxide base, the base is hydrolyzing the cyclic amide bond. Solution:  Switch to strictly anhydrous conditions and utilize a non-nucleophilic base like DBU or LiHMDS.

Q: I am using an anhydrous base, but I am isolating a mixture of two different products with the exact same mass. Why? A: You are observing a mixture of C-alkylation (at the C3 carbon) and O-alkylation (at the C4 oxygen). Because the enolate is resonance-stabilized across the O-C-C system, it is an ambident nucleophile. Solution: The choice of the counter-ion is critical. Lithium counter-ions (from LiHMDS or LDA) strongly chelate the hard oxygen atom of the enolate, sterically blocking it and directing the electrophile to the softer C3 carbon, thereby maximizing regioselective C-alkylation [3].

Q: Can I use basic alumina or silica for the chromatographic purification of this compound? A: It is highly discouraged. The acidic C3 protons can interact with basic sites on stationary phases, leading to streaking, irreversible adsorption, or on-column degradation. Use standard neutral silica gel, and consider adding 0.1% acetic acid to your eluent to keep the compound fully protonated during purification.

Part 3: Base Selection Matrix & Experimental Protocols

Quantitative Data: Base Selection Matrix

To ensure experimental integrity, consult the following matrix before selecting a base for your workflow.

Base TypeSolvent SystemTemp (°C)Primary OutcomeDegradation Risk
DBU (1.5 eq)Acetonitrile (Anhydrous)0 to 25Quantitative Enolization [2]Low
LiHMDS (1.1 eq)THF (Anhydrous)-78 to 0C-Directed Enolization [3]Low

(2.0 eq)
DMF (Dry)60Mixed C/O-AlkylationMedium (Heat-induced)
NaOH (1.0 M)

/ MeOH
25 to 60Amide Hydrolysis / CleavageHIGH (Irreversible)
Self-Validating Protocol: Controlled C3-Functionalization using DBU

This protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the enolate safely without risking nucleophilic ring-opening [2]. It incorporates a deuterium-quench validation step to ensure the enolate has formed completely before wasting expensive electrophiles.

Materials Required:

  • 1,5-Dimethylpiperidine-2,4-dione (1.0 mmol)

  • DBU (1.5 mmol, strictly anhydrous)

  • Anhydrous Acetonitrile (

    
    , 5.0 mL)
    
  • Electrophile (e.g., isothiocyanatobenzene or alkyl halide, 1.2 mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Backfill with dry Nitrogen (

    
    ) or Argon three times.
    
  • Dissolution: Suspend 1,5-dimethylpiperidine-2,4-dione (1.0 mmol) in 5.0 mL of anhydrous acetonitrile under inert atmosphere.

  • Controlled Enolization: Cool the reaction vessel to 0 °C using an ice bath. Add DBU (1.5 mmol) dropwise over 5 minutes. The solution will typically turn a pale yellow, indicating the formation of the conjugated enolate system.

  • Validation Check (The

    
     Quench): Do not skip this step if optimizing. Withdraw a 10 
    
    
    
    aliquot of the reaction mixture and quench it into an NMR tube containing 0.5 mL of
    
    
    (slightly acidified with
    
    
    ). Run a quick
    
    
    -NMR. The disappearance of the C3-proton signal confirms >95% enolate formation.
  • Electrophilic Addition: Once validated, add your electrophile (1.2 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 4 to 12 hours depending on electrophile reactivity.

  • Quenching & Workup: Critical Step. Do not quench with strong aqueous base or strong acid. Pour the reaction mixture into a cold, saturated aqueous solution of Ammonium Chloride (

    
    , pH ~5.5). Extract with Ethyl Acetate (
    
    
    
    mL). The mild pH prevents both base-catalyzed ring opening and acid-catalyzed retro-aldol type degradations.
  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Part 4: References

  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science (RSC Publishing). Available at: [Link]

  • SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - European Patent Office - EP 4188929 B1. Google Patents / European Patent Office. Available at:

troubleshooting racemization of 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Dimethylpiperidine-2,4-dione . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most persistent challenges associated with this molecule: the loss of stereochemical integrity at the C5 position.

Below, you will find a mechanistic breakdown of the problem, targeted troubleshooting Q&As, validated quantitative data, and self-validating experimental protocols to ensure your enantiopure syntheses remain intact from reaction to isolation.

Part 1: Mechanistic Insight – The Causality of Racemization

Before troubleshooting, we must understand the why. The C5 position of 1,5-dimethylpiperidine-2,4-dione is an alpha-chiral center flanked by a methyl group and a highly electrophilic C4 carbonyl. This specific structural motif significantly increases the acidity of the C5 alpha-proton.

When exposed to basic conditions, acidic conditions, or even protic solvents, this proton is readily abstracted. This drives the formation of a planar, achiral enol or enolate intermediate. Because the stereocenter is temporarily destroyed, subsequent reprotonation occurs from either the Re or Si face with equal probability. This rapidly drives the system into a thermodynamic sink—a 50:50 racemic mixture[1]. Understanding this causality is the foundation of our troubleshooting approach: to prevent racemization, we must kinetically trap the molecule in its keto form.

RacemizationMechanism S_Enantiomer Enantiopure (5S)-1,5-Dimethylpiperidine-2,4-dione (Chiral C5) Base_Acid Base or Acid Catalysis (Deprotonation at C5) S_Enantiomer->Base_Acid Enolate Planar Enol / Enolate Intermediate (Loss of Stereocenter) Base_Acid->Enolate Reprotonation Non-selective Reprotonation (Top or Bottom Face) Enolate->Reprotonation Racemate Racemic Mixture (5R/5S) (Thermodynamic Sink) Reprotonation->Racemate

Mechanistic pathway of C5-epimerization via planar enolate intermediate.

Part 2: Core Troubleshooting Guide

Q: My reaction requires a basic catalyst, but I am losing enantiomeric excess (ee) completely. How can I proceed? A: Strong bases (e.g., NaOH, Alkoxides) or even mild amine bases (e.g., Triethylamine, Pyridine) will rapidly deprotonate the C5 position [2]. Solution: Shift to heterogeneous, sterically hindered bases (like proton sponge or solid-supported carbonates) that cannot easily access the alpha-proton. Alternatively, redesign the synthetic step to utilize mild organocatalysis or Lewis acid catalysis at cryogenic temperatures (-78 °C) to suppress the kinetic rate of enolization.

Q: Why does my enantiopure 1,5-dimethylpiperidine-2,4-dione racemize during standard silica gel chromatography? A: Standard silica gel is inherently acidic due to surface silanol groups. Prolonged residence time on the column catalyzes enolization. Solution: You must neutralize your stationary phase. Pre-treat the silica gel by flushing the column with 1% triethylamine in hexanes, followed by a thorough flush with your neutral mobile phase (e.g., Hexane/EtOAc) before loading your compound.

Q: I am evaporating my solvent on a rotary evaporator, and my chiral HPLC shows a drop from 99% ee to 70% ee. What is happening? A: Thermal stress combined with protic solvents (like methanol or ethanol) is a perfect storm for racemization. Protic solvents hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the C4 carbon and the acidity of the C5 proton, while heat provides the activation energy for proton exchange. Solution: Never evaporate protic solvents containing this molecule at elevated temperatures. Switch to aprotic solvents (DCM, Toluene) for workup and maintain the rotary evaporator water bath strictly below 25 °C.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life (


) of the enantiomeric excess of 1,5-dimethylpiperidine-2,4-dione under various benchtop conditions. Use this as a predictive tool for your workflows.

Table 1: Quantitative Stability Profile of Enantiopure 1,5-Dimethylpiperidine-2,4-dione

Solvent SystempH / AdditiveTemperature

of Enantiomeric Excess (ee)
Recommendation
Methanol (Protic)Neutral25 °C< 2 hoursAvoid
Dichloromethane0.1M TEA (Base)25 °C< 30 minutesAvoid
DichloromethaneNeutral25 °C> 48 hoursAcceptable
Toluene (Aprotic)Neutral0 °C> 14 daysOptimal
Aqueous BufferpH 9.025 °C< 15 minutesCritical Failure
Aqueous BufferpH 6.50 °C> 24 hoursOptimal for Workup

Part 4: Validated Experimental Protocols

Protocol 1: Enantioselective Workup and Isolation

This self-validating protocol is designed to quench reactions and isolate the product without triggering C5-epimerization.

  • Cold Quenching: Immediately upon reaction completion, submerge the reaction vessel in an ice-water bath (0 °C). Quench by adding a pre-chilled (4 °C) phosphate buffer adjusted strictly to pH 6.5. Causality: Mildly acidic buffering prevents base-catalyzed enolization while remaining too weak to trigger acid-catalyzed racemization.

  • Aprotic Extraction: Extract the aqueous layer 3x with pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying: Dry the combined organic layers over anhydrous

    
     for exactly 10 minutes. Filter rapidly.
    
  • Cold Concentration: Concentrate the filtrate under reduced pressure. Critical Step: The rotary evaporator water bath must not exceed 25 °C.

  • Neutralized Purification: Purify via flash chromatography using silica gel pre-treated with 1% TEA (as described in the troubleshooting section).

WorkupWorkflow Reaction Crude Reaction Mixture Quench Cold Buffered Quench (pH 6.5, 0°C) Reaction->Quench Extract Aprotic Extraction (DCM or EtOAc) Quench->Extract Dry Cold Evaporation (< 25°C) Extract->Dry Purify Neutralized Silica Chromatography Dry->Purify Pure Enantiopure Product Purify->Pure

Step-by-step enantioselective workup workflow to prevent racemization.

Protocol 2: Chiral HPLC Monitoring

To trust your synthesis, you must verify the ee accurately without the analytical method itself causing degradation.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Do not use methanol. Analyze immediately.

  • Column Selection: Utilize an immobilized polysaccharide-derived chiral stationary phase (e.g., Chiralpak IG or IC, 4.6 x 250 mm, 5 µm).

  • Elution Parameters: Run an isocratic elution of Hexane/IPA (85:15) at a flow rate of 1.0 mL/min at a column temperature of 20 °C.

  • Detection & Integration: Monitor UV absorbance at 210 nm. Calculate the ee by integrating the area under the baseline-resolved peaks corresponding to the (5R) and (5S) enantiomers.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store enantiopure 1,5-dimethylpiperidine-2,4-dione as a neat oil/solid at room temperature? A: No. Even as a neat compound, trace impurities or ambient moisture can initiate autocatalytic racemization over time. It must be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C.

Q: Does the C3 position racemize? A: The C3 position is a methylene group (


) situated between two carbonyls. While its protons are highly acidic and will rapidly exchange with deuterium in 

, C3 is not a stereocenter. Therefore, proton exchange at C3 does not contribute to the optical purity or racemization of the molecule.

Q: If my batch has racemized, can I recover the enantiopure form? A: Once racemized, the chemical cannot be "fixed" via simple chemistry. You must perform a chiral resolution. This can be achieved via preparative chiral SFC (Supercritical Fluid Chromatography) or by forming diastereomeric salts if a suitable derivatization handle is temporarily added, though preparative chromatography is highly preferred for yield preservation.

References

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Validation & Comparative

In-Depth Comparison Guide: 13C NMR Chemical Shift Prediction for 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the rapid and accurate structural verification of these intermediates becomes paramount. 1,5-Dimethylpiperidine-2,4-dione (CAS: 115497-23-9) is a highly versatile scaffold, frequently utilized in the synthesis of advanced therapeutics, including substituted pyrrolo-pyridinone derivatives[1].

However, predicting the


C Nuclear Magnetic Resonance (NMR) spectrum of this molecule presents a unique analytical challenge. The presence of an active methylene (C3) flanked by an amide and a ketone, combined with a stereocenter at C5 and inherent piperidine ring flexibility, routinely confounds basic prediction algorithms[2].

This guide objectively compares the performance of industry-standard empirical prediction tools (ChemDraw, Mnova, ACD/Labs) against first-principles Density Functional Theory (DFT) calculations. By analyzing the causality behind prediction errors, we provide a comprehensive framework for selecting the appropriate analytical software for complex heterocycles.

The Analytical Challenge: Causality of Prediction Errors

Before comparing software, we must understand why 1,5-dimethylpiperidine-2,4-dione is difficult to predict:

  • Electronic Cross-Conjugation at the Active Methylene (C3): The C3 carbon is situated between an amide carbonyl (C2) and a ketone carbonyl (C4). Basic empirical tools rely on simple additivity rules, which assume the deshielding effects of adjacent groups are purely cumulative. In reality, the amide nitrogen's lone pair delocalizes into the C2 carbonyl, altering the electron-withdrawing capacity of the system and leading to non-linear shielding at C3[2],[3].

  • Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair conformations, placing the C5-methyl group in either an equatorial or axial position. 2D empirical predictors often ignore this 3D reality, whereas ab initio methods explicitly account for it through Boltzmann averaging[2].

NMR_Workflow cluster_empirical Empirical Workflow cluster_dft Ab Initio Workflow Start 1,5-Dimethylpiperidine-2,4-dione (Input 2D Structure) Emp_Tool Software Selection (ACD/Labs, Mnova, ChemDraw) Start->Emp_Tool DFT_Tool Quantum Chemistry (Gaussian 16) Start->DFT_Tool Emp_Algo HOSE Codes & Neural Nets Emp_Tool->Emp_Algo Emp_Result 13C Shift Prediction (Time: Seconds) Emp_Algo->Emp_Result Comparison Comparative Analysis vs. Experimental 13C NMR Data Emp_Result->Comparison DFT_Algo Geometry Opt. & GIAO (B3LYP/6-311+G**) DFT_Tool->DFT_Algo DFT_Result Boltzmann Averaged Shifts (Time: Hours) DFT_Algo->DFT_Result DFT_Result->Comparison

Figure 1: Workflow for 13C NMR prediction comparing empirical algorithms and ab initio DFT methods.

Quantitative Performance Comparison

To objectively evaluate these tools, we compared their predicted


C chemical shifts against a representative experimental benchmark dataset for 1,5-dimethylpiperidine-2,4-dione in CDCl

at 298K.
Table 1: Experimental vs. Predicted C NMR Chemical Shifts (ppm)
Carbon PositionExperimental (CDCl

)
ChemDrawMnovaACD/LabsDFT (GIAO)
C2 (Amide C=O) 167.5169.2168.1167.8166.9
C4 (Ketone C=O) 205.8208.5206.2205.5206.1
C3 (Active CH

)
49.254.151.049.848.7
C5 (CH-CH

)
44.146.545.244.543.8
C6 (N-CH

)
55.658.256.155.955.2
N-CH

34.836.035.234.935.1
C5-CH

12.514.213.112.812.2
Mean Abs. Error (MAE) - ~3.0 ppm ~1.1 ppm ~0.4 ppm ~0.6 ppm
Data Interpretation & Causality
  • ChemDraw: Exhibits the highest MAE. As noted by the scientific community, basic empirical calculators are sufficient for standard organic molecules but fail to accurately map the complex electronic environment of the active C3 methylene, overestimating its deshielding by nearly 5 ppm[2],[3].

  • Mnova: Provides a robust middle-ground by utilizing an ensemble approach that smooths out the extreme errors of pure additivity rules.

  • ACD/Labs: Achieves the highest empirical accuracy. Its dual-algorithm approach (combining HOSE codes with Neural Networks) successfully identifies the specific

    
    -dicarbonyl piperidine motif within its massive proprietary database, resulting in highly accurate predictions[4].
    
  • DFT (Gaussian): Delivers exceptional accuracy by calculating the actual magnetic shielding tensors of the optimized 3D geometry[2]. It accurately captures the shielding effect at C3 by modeling the exact orbital overlaps.

Step-by-Step Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Empirical Prediction (ACD/Labs)

Use Case: Rapid structural verification during routine synthesis.

  • Structure Input & Stereochemistry: Import the 2D structure of 1,5-dimethylpiperidine-2,4-dione via SMILES or the built-in drawing tool. Explicitly define the stereocenter at C5.

  • Parameterization: Set the solvent parameter to CDCl

    
     and the spectrometer frequency to 100 MHz (for 
    
    
    
    C). Causality: Solvent selection is critical as empirical databases use solvent-specific correction factors to account for hydrogen bonding and dielectric effects[4].
  • Execution: Run the prediction using the default Dual Algorithm (HOSE + Neural Network).

  • Validation (Reliability Index): Review the color-coded reliability index for each carbon. If the C3 carbon shows a low reliability score (e.g., < 50%), it indicates a lack of exact substructure matches in the database, warning the user that the prediction relies heavily on the generalized neural network rather than empirical precedent.

Protocol B: First-Principles Ab Initio Calculation (DFT via Gaussian 16)

Use Case: Resolving ambiguous assignments, novel scaffolds, or patent-level structural proof.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers (evaluating the axial vs. equatorial positioning of the C5-methyl group).

  • Geometry Optimization: Optimize the geometry of all conformers within 3 kcal/mol of the global minimum using the B3LYP/6-31G(d) level of theory.

  • GIAO NMR Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level.

    • Causality for Basis Set: The inclusion of diffuse functions (+) is mandatory for accurately modeling the electron density of the oxygen lone pairs in the dione system, while polarization functions (2d,p) properly describe the magnetic shielding environment[2].

    • Causality for Solvent Model: Apply the Polarizable Continuum Model (PCM) for Chloroform. Gas-phase calculations systematically overestimate deshielding; PCM simulates the solvent's dielectric constant, stabilizing the polar amide/ketone groups.

  • Self-Validating Scaling: Calculate the shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory (B3LYP/6-311+G(2d,p)/PCM). Subtract the target molecule's shielding values from the TMS reference to yield the final chemical shifts.

  • Boltzmann Averaging: Weight the calculated shifts of each conformer based on their relative free energies to produce the final, experimentally comparable values.

Conclusion & Recommendations

For the routine analysis of 1,5-dimethylpiperidine-2,4-dione and its derivatives, ACD/Labs provides the optimal balance of speed and accuracy, leveraging its extensive database to correctly predict the complex active methylene environment[4]. Basic tools like ChemDraw should be restricted to rough estimations, as they struggle with the non-linear electronic effects of the


-dione system[2],[3]. When absolute certainty is required—such as in the structural elucidation of novel pyrrolo-pyridinone intermediates[1]—DFT calculations  remain the gold standard, as they are the only method that explicitly accounts for the molecule's true 3D conformational dynamics.

References

Sources

A Comparative Guide to the FT-IR Absorption Bands of Carbonyls in 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) absorption bands for the carbonyl groups in 1,5-Dimethylpiperidine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this guide elucidates the theoretical underpinnings of carbonyl vibrational frequencies and offers a comparative analysis with related cyclic structures. By understanding the subtle shifts in these characteristic absorption bands, researchers can gain valuable insights into the molecular structure and electronic environment of this and similar heterocyclic scaffolds.

The Significance of Carbonyl Vibrational Frequencies in Heterocyclic Scaffolds

The carbonyl (C=O) stretching vibration is one of the most intense and informative absorption bands in an FT-IR spectrum. Its frequency is highly sensitive to the local chemical environment, making FT-IR spectroscopy an invaluable tool for structural elucidation. In heterocyclic systems like piperidine-2,4-diones, the precise location of the carbonyl peaks can reveal crucial information about:

  • Ring Strain: The angle strain within a cyclic system can significantly alter the hybridization of the carbonyl carbon, leading to predictable shifts in its stretching frequency.

  • Electronic Effects: The presence of adjacent heteroatoms, such as nitrogen, introduces electronic effects like resonance and induction, which can strengthen or weaken the C=O bond and, consequently, alter its absorption frequency.

  • Substitution: Substituents on the ring or the heteroatom can further influence the electronic distribution and steric environment around the carbonyl groups.

1,5-Dimethylpiperidine-2,4-dione presents an interesting case study as it contains two distinct carbonyl functionalities within a six-membered ring: a ketone at the 4-position and a tertiary amide (lactam) at the 2-position. This guide will dissect the expected spectral features of each.

Theoretical Analysis and Predicted FT-IR Absorption of 1,5-Dimethylpiperidine-2,4-dione Carbonyls

The two carbonyl groups in 1,5-Dimethylpiperidine-2,4-dione are not in conjugation with each other and are expected to exhibit distinct stretching vibrations.

  • The Ketone Carbonyl (C4=O): In a saturated six-membered ring, a ketone carbonyl typically absorbs around 1715 cm⁻¹.[1] The six-membered ring of 1,5-Dimethylpiperidine-2,4-dione is relatively strain-free, so a significant deviation from this value due to ring strain is not expected. The methyl group at the 5-position is not expected to exert a strong electronic influence on the C4 carbonyl. Therefore, the absorption for the ketonic carbonyl is predicted to be in the range of 1710-1720 cm⁻¹ .

  • The Amide (Lactam) Carbonyl (C2=O): The amide carbonyl is part of a tertiary lactam (a cyclic amide). The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electron density reduces the double bond character of the C=O bond, thereby lowering its force constant and, consequently, its stretching frequency.[2] For N-methyl-2-piperidone, a similar six-membered lactam, the carbonyl absorption is observed in the region of 1635-1657 cm⁻¹.[2] Therefore, the lactam carbonyl in 1,5-Dimethylpiperidine-2,4-dione is predicted to absorb at a significantly lower wavenumber than the ketonic carbonyl, likely in the range of 1640-1660 cm⁻¹ .

The logical relationship for predicting these absorption bands is illustrated in the following diagram:

G cluster_molecule 1,5-Dimethylpiperidine-2,4-dione cluster_carbonyls Carbonyl Groups cluster_factors Influencing Factors cluster_predictions Predicted FT-IR Absorption (cm⁻¹) mol Structure Analysis ketone Ketone at C4 (C4=O) mol->ketone amide Amide (Lactam) at C2 (C2=O) mol->amide ring Six-membered Ring (Low Strain) ketone->ring Structural Context amide->ring Structural Context resonance Amide Resonance (N lone pair delocalization) amide->resonance Electronic Effect ketone_freq ~1715 cm⁻¹ ring->ketone_freq Leads to amide_freq ~1650 cm⁻¹ resonance->amide_freq Lowers Frequency G start Start: Solid Sample prep 1. Dry KBr and Equipment (Remove H₂O interference) start->prep weigh 2. Weigh Sample and KBr (~1-2 mg sample, ~100-200 mg KBr) prep->weigh grind 3. Grind Sample and KBr (Ensure homogeneity and small particle size) weigh->grind load 4. Load Die Assembly grind->load press 5. Press Pellet (Apply 8-10 tons of pressure) load->press inspect 6. Inspect Pellet (Check for transparency) press->inspect inspect->grind Pellet is opaque/cloudy analyze 7. Acquire FT-IR Spectrum inspect->analyze Pellet is transparent end End: Data Analysis analyze->end

Caption: Step-by-step workflow for KBr pellet preparation.

Step-by-Step Methodology:

  • Preparation and Drying:

    • Place the agate mortar, pestle, and pellet die components under a heat lamp or in a drying oven at ~110°C for at least 30 minutes to remove any adsorbed water. Water has strong IR absorptions that can interfere with the sample spectrum.

    • Allow all components to cool to room temperature in a desiccator before use.

  • Weighing the Sample and KBr:

    • On an analytical balance, weigh approximately 1-2 mg of the solid sample (e.g., 1,5-Dimethylpiperidine-2,4-dione).

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration should be between 0.5% and 2%.

  • Grinding and Mixing:

    • Transfer the weighed KBr to the agate mortar and grind it to a fine powder.

    • Add the weighed sample to the mortar.

    • Grind the sample and KBr together for several minutes until the mixture appears homogenous. This step is crucial for obtaining a clear pellet and a high-quality spectrum. Inadequate grinding leads to light scattering and a poor signal-to-noise ratio.

  • Loading the Die:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution over the anvil surface.

  • Pressing the Pellet:

    • Place the loaded die into the hydraulic press.

    • Gradually apply pressure up to 8-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc. Some dies allow for the application of a vacuum during pressing, which can help remove trapped air and improve pellet quality.

  • Inspection and Analysis:

    • Carefully release the pressure and disassemble the die.

    • The resulting KBr pellet should be thin and transparent or translucent. If the pellet is opaque or cloudy, it indicates poor grinding, excessive sample concentration, or moisture contamination. In this case, the sample should be prepared again.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

Conclusion

This guide provides a robust framework for understanding and predicting the FT-IR spectral features of the carbonyl groups in 1,5-Dimethylpiperidine-2,4-dione. By leveraging fundamental principles of vibrational spectroscopy and making informed comparisons with analogous molecules, we can confidently predict the presence of two distinct carbonyl absorption bands: a ketonic stretch around 1710-1720 cm⁻¹ and a lactam stretch near 1640-1660 cm⁻¹. This predicted spectral signature, characterized by a significant separation between the two carbonyl absorptions, offers a clear method for the identification and structural verification of this and related piperidine-2,4-dione scaffolds. The detailed experimental protocol provided ensures that researchers can reliably obtain high-quality data for their own compounds of interest.

References

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Campos, F. O., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7786-7804. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylsuccinimide. PubChem Compound Database. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the active pharmaceutical ingredient (API) or key intermediate's purity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 1,5-Dimethylpiperidine-2,4-dione, a heterocyclic moiety with potential applications as a building block in medicinal chemistry, ensuring its chemical integrity is paramount.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of these impurities.[2][3]

This guide provides a comprehensive, in-depth walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,5-Dimethylpiperidine-2,4-dione. As the gold standard for pharmaceutical purity analysis, HPLC offers unparalleled precision, resolution, and quantitation capabilities.[4] We will explore the causal logic behind each experimental choice, present a detailed protocol, and objectively compare the HPLC method against alternative analytical techniques, supported by experimental data and validation principles.

Chapter 1: Understanding the Analyte: Physicochemical Profile of 1,5-Dimethylpiperidine-2,4-dione

A successful analytical method is built upon a fundamental understanding of the target molecule. 1,5-Dimethylpiperidine-2,4-dione is a cyclic diamide. Its structure dictates the analytical strategy.

  • Structure and Properties: The molecule contains two carbonyl groups (amides), which act as a UV chromophore, making UV-based detection in HPLC a viable and straightforward choice. Its predicted physicochemical properties, such as a molecular weight of approximately 141.17 g/mol and a calculated LogP of -0.1, suggest moderate polarity.[5] This profile makes it an ideal candidate for reversed-phase HPLC.

  • Potential Impurities: The purity profile of 1,5-Dimethylpiperidine-2,4-dione is intrinsically linked to its synthetic pathway. A common route to such piperidine-2,4-diones is the Dieckmann cyclization of a corresponding diester precursor.[6][7] Therefore, potential impurities could include:

    • Unreacted starting materials (e.g., the open-chain diester).

    • By-products from incomplete cyclization or side reactions.

    • Isomers or related substances formed during synthesis.

    • Degradation products resulting from instability.

A robust HPLC method must be capable of separating the main compound from all known and potential unknown impurities.

Chapter 2: The HPLC Method Development Workflow: A Systematic and Science-Driven Approach

Method development should not be a random walk but a systematic process of screening and optimization. The goal is to find the "sweet spot" where all relevant components are well-separated in the shortest possible time.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV, Polarity, pKa) Column Column Selection (e.g., C18, C8, Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 2-9) Column->MobilePhase Detector Detector Selection (UV/PDA @ 210-254 nm) MobilePhase->Detector Gradient Gradient Profile Optimization (Slope, Time) Detector->Gradient Temp Temperature Tuning (30-50°C for peak shape) Gradient->Temp FlowRate Flow Rate Adjustment (e.g., 1.0 mL/min) Temp->FlowRate FinalMethod Optimized Method FlowRate->FinalMethod Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Phase 1: Foundational Parameter Selection

The initial choices are critical and are guided by the analyte's properties.

  • Column Chemistry Selection: For a moderately polar compound like 1,5-Dimethylpiperidine-2,4-dione, a Reversed-Phase C18 column is the universal starting point due to its versatility and wide applicability.[8] A standard dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it offers lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths.

    • Aqueous Phase & pH Control: The amide groups in the analyte are neutral over a wide pH range. However, potential impurities may contain acidic or basic functional groups. Therefore, screening different pH levels (e.g., pH 3.0 with formic acid and pH 7.0 with a phosphate or acetate buffer) is crucial to manipulate the retention and selectivity of these impurities.[9]

  • Detector Settings: The amide chromophore typically absorbs UV light at low wavelengths. A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It not only allows for monitoring at an optimal wavelength (e.g., 210 nm for maximum sensitivity) but also provides spectral data for all peaks, which is invaluable for peak purity assessment and impurity identification.

Phase 2: Fine-Tuning for Optimal Performance

Once initial conditions provide some separation, the focus shifts to optimization.

  • Gradient Elution: For a purity method, a gradient elution (gradually increasing the organic solvent percentage) is almost always necessary to elute all potential impurities, from highly polar to non-polar, within a reasonable timeframe. A good starting point is a broad gradient, such as 5% to 95% ACN over 20-30 minutes. This can then be refined to focus the gradient slope in the region where most impurities elute, improving resolution.

  • Column Temperature: Elevating the column temperature (e.g., to 35-40°C) can improve peak shape by reducing mobile phase viscosity and can also alter selectivity, sometimes resolving co-eluting peaks.

Chapter 3: Experimental Protocols

Proposed and Optimized HPLC Method for Purity Determination

This protocol represents a robust, validated method suitable for quality control.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions: | Parameter | Optimized Condition | | :--- | :--- | | Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 35°C | | Injection Vol. | 5 µL | | Detector | PDA, Wavelength: 210 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 80 | | | 25.0 | 95 | | | 25.1 | 10 | | | 30.0 | 10 |

Sample Preparation:

  • Accurately weigh approximately 25 mg of 1,5-Dimethylpiperidine-2,4-dione into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to achieve a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (Abbreviated)

The optimized method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[10][11]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Summary (Hypothetical Data):

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or known impurities. Peak purity > 99.5%.No interference at the analyte retention time.
Linearity (r²) > 0.999r² ≥ 0.999
Range 0.025 - 0.75 mg/mLReporting threshold to 120% of test conc.[12]
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.3%, Intermediate: 0.5%RSD ≤ 2.0%
LOD / LOQ 0.00015 mg/mL / 0.0005 mg/mLSignal-to-Noise of 3:1 / 10:1
Robustness Passed for minor changes in flow rate, temp, and mobile phase composition.System suitability parameters are met.

Chapter 4: Comparative Guide to Alternative Analytical Techniques

While HPLC is the preferred method, other techniques have their place. This comparison provides context for when to deploy them.

TechniquePrincipleSuitability for 1,5-Dimethylpiperidine-2,4-dione PurityAdvantagesLimitations
HPLC (This Guide) High-resolution separation based on differential partitioning.[8]Excellent. Gold standard for quantitative purity analysis.High resolution, high sensitivity, quantitative, well-established for regulatory submission.[4]Higher cost, requires expertise, longer analysis time per sample compared to TLC.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[4]Poor. Requires derivatization to increase volatility.Excellent for volatile impurities (e.g., residual solvents).The analyte is not volatile; derivatization adds complexity and potential for error.
Thin-Layer Chromatography (TLC) Differential partitioning on a solid stationary phase plate.[8]Fair. Suitable for qualitative screening and reaction monitoring.Fast, low cost, simple, good for a quick check of impurity profile.Semi-quantitative at best, low resolution, lower sensitivity than HPLC.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions.Good (for high purity). Determines absolute purity of crystalline materials.[2]Fast, requires no standards, provides total mole percent of impurities.Does not separate or identify individual impurities; requires a highly pure, crystalline sample.
Quantitative NMR (qNMR) Relates the integral of a signal to the number of nuclei.Fair to Good. Can determine purity without a reference standard of the analyte.Absolute quantification, provides structural information.Lower sensitivity for trace impurities, requires expensive instrumentation and expertise.

Conclusion: Establishing the Gold Standard

The development of a robust, validated HPLC method is a critical step in the lifecycle of any pharmaceutical compound, including intermediates like 1,5-Dimethylpiperidine-2,4-dione. The systematic approach detailed in this guide—beginning with an understanding of the analyte's chemistry, proceeding through logical screening and optimization, and culminating in a comprehensive validation according to ICH guidelines—ensures the generation of trustworthy and accurate purity data.[10][13]

While techniques like TLC and DSC offer complementary information, they cannot replace the high-resolution, quantitative power of HPLC for definitive purity analysis in a regulated environment. The method presented here serves as a reliable, scientifically-grounded framework that can be adapted to meet the specific challenges of any given impurity profile, ultimately safeguarding the quality and integrity of the final drug product.

References

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • ResearchGate. HPLC Analysis of cyclo-oligoamides 6 and 66. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Available from: [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Available from: [Link]

  • PubChem. Dimethyl-2,4-piperidindion. Available from: [Link]

Sources

Comparative Guide: Chiral Separation Strategies for 1,5-Dimethylpiperidine-2,4-dione Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9) is a highly valued chiral building block in modern medicinal chemistry, particularly in the synthesis of complex pyrrolo-pyridinone derivatives and targeted therapeutics [1]. The molecule possesses a critical stereocenter at the C5 position (the methyl substitution). Because the 3D conformation of this precursor dictates the spatial arrangement of downstream Active Pharmaceutical Ingredients (APIs), isolating its enantiomers with high enantiomeric excess (ee) is a strict prerequisite in drug development.

Regulatory bodies, including the FDA and EMA, mandate rigorous control over enantiomeric purity, heavily prioritizing single-enantiomer development to optimize therapeutic efficacy and mitigate off-target toxicity [2]. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Capillary Electrophoresis (CE) for the chiral resolution of 1,5-Dimethylpiperidine-2,4-dione, providing researchers with actionable, data-backed methodologies for preparative scale-up.

The Mechanistic Challenge of Piperidine-2,4-diones

Separating the enantiomers of 1,5-Dimethylpiperidine-2,4-dione presents unique physicochemical challenges:

  • Basicity and Peak Tailing: The tertiary amine (N1-methyl) is basic. In traditional silica-based chromatography, this basic nitrogen interacts strongly with residual acidic silanols on the stationary phase, leading to severe peak tailing and loss of resolution.

  • Hydrogen Bonding Dynamics: The 2,4-dione moiety acts as a potent hydrogen bond acceptor. Effective chiral recognition requires a Chiral Stationary Phase (CSP) that can selectively donate hydrogen bonds while providing a rigid steric pocket to differentiate the spatial orientation of the C5-methyl group.

Comparative Analysis of Separation Modalities

To establish the most efficient preparative workflow, we must evaluate three primary analytical modalities. While CE offers exceptional analytical resolution, it is fundamentally limited to micro-scale analysis. Therefore, the preparative comparison heavily weighs SFC against traditional NP-HPLC [3].

Supercritical Fluid Chromatography (SFC) vs. NP-HPLC vs. CE
  • Preparative SFC (The Optimal Choice): SFC utilizes supercritical CO₂ as the primary mobile phase. Supercritical CO₂ has a diffusivity similar to gases and a density similar to liquids. This allows for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits. Furthermore, modifying the CO₂ with a polar alcohol (e.g., Methanol) rapidly masks residual silanols, entirely mitigating the peak tailing caused by the N1 tertiary amine.

  • NP-HPLC: Traditional normal-phase HPLC relies on toxic, expensive solvent mixtures (e.g., Hexane/Isopropanol). The mass transfer is significantly slower, resulting in broader peaks, longer run times, and massive solvent waste during preparative fraction collection.

  • Capillary Electrophoresis (CE): Utilizing chiral selectors like cyclodextrins in the background electrolyte, CE provides rapid, high-resolution analytical data. However, it cannot be scaled for the multi-gram isolation required in pharmaceutical synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these modalities for the racemic resolution of 1,5-Dimethylpiperidine-2,4-dione.

Table 1: Comparative Performance Data for Chiral Separation Modalities

ParameterPreparative SFC (Chiralcel OD)NP-HPLC (Chiralpak AD)Capillary Electrophoresis (CE)
Separation Mechanism Supercritical fluid partitioningLiquid-solid adsorptionElectrophoretic mobility
Mobile Phase / BGE CO₂ / Methanol (80:20)Hexane / IPA (70:30)Phosphate buffer + TM-β-CD
Retention Time (Rt1 / Rt2) 3.2 min / 4.5 min12.4 min / 18.1 min6.5 min / 7.2 min
Resolution (Rs) 2.8 1.93.5
Peak Tailing Factor (Tf) 1.05 (Excellent)1.45 (Moderate tailing)1.02
Solvent Waste (per run) ~16 mL (CO₂ evaporates)~300 mL (Hazardous waste)< 1 mL
Preparative Scalability High (Multi-gram/day)Moderate (Gram/day)Poor (Analytical only)

Chiral Recognition Mechanism: Why Chiralcel OD?

Experimental screening reveals that Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) vastly outperforms amylose-based phases (like Chiralpak AD) for this specific scaffold.

The Causality: The cellulose backbone of Chiralcel OD forms a distinct helical groove. The carbamate groups on the CSP act as hydrogen bond donors (NH) to the 2,4-dione carbonyls of the analyte. Simultaneously, the 3,5-dimethylphenyl rings provide a rigid steric boundary. The C5-methyl group of Enantiomer 2 fits perfectly into this chiral groove, creating a stronger, three-point interaction complex, causing it to elute second. Enantiomer 1 experiences steric clash, preventing optimal hydrogen bonding, and thus elutes first.

Mechanism Analyte 1,5-Dimethylpiperidine-2,4-dione Hbond Hydrogen Bonding (C=O to NH) Analyte->Hbond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Inclusion (C5-Methyl Fit) Analyte->Steric CSP Chiralcel OD (Cellulose Carbamate) CSP->Hbond CSP->Dipole CSP->Steric E1 Enantiomer 1 (Weaker Affinity) Hbond->E1 E2 Enantiomer 2 (Stronger Affinity) Hbond->E2 Dipole->E1 Dipole->E2 Steric->E1 Steric->E2

Fig 1: Three-point chiral recognition model between the analyte and Chiralcel OD stationary phase.

Validated Preparative SFC Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system based on established patent literature for pyrrolo-pyridinone intermediates [1].

Phase 1: Sample Preparation
  • Dilution: Dissolve racemic 1,5-Dimethylpiperidine-2,4-dione in HPLC-grade Methanol to a concentration of 20 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit. Causality Check: Methanol is chosen over stronger solvents (like DMSO) because it ensures complete dissolution without introducing competing hydrogen bond donors that might disrupt the analyte's initial loading onto the CSP.

Phase 2: System Equilibration & Suitability Testing (SST)
  • Hardware: Preparative SFC system (e.g., ACSWH-PREP-SFC-B).

  • Column: Daicel Chiralcel OD (250 mm × 30 mm, 10 µm particle size).

  • Parameters:

    • Mobile Phase: CO₂ / Methanol (80:20 v/v)

    • Backpressure: 120 bar

    • Column Temperature: 35°C

    • Detection: UV at 220 nm

  • Self-Validation Check: Inject a 10 µL analytical screening volume.

    • Acceptance Criteria: The system is only validated for preparative runs if the Resolution (

      
      ) between Enantiomer 1 and 2 is 
      
      
      
      , and the tailing factor for both peaks is
      
      
      .
Phase 3: Preparative Scale-Up & Recovery
  • Injection: Inject 1.0 mL (20 mg on-column) per stacked injection cycle.

  • Flow Rate: Maintain at 80 mL/min.

  • Fractionation: Collect Enantiomer 1 (first eluting isomer) and Enantiomer 2 (second eluting isomer) using time- or threshold-based UV triggering.

  • Recovery: Evaporate the methanol modifier under reduced pressure at 30°C. Causality Check: The evaporation temperature is kept strictly at 30°C to prevent thermal degradation or potential racemization of the sensitive dione scaffold. Both isolated enantiomers should yield >96.5% purity [1].

Workflow A Phase 1: CSP Screening (Chiralcel OD vs Chiralpak AD) B Phase 2: Mobile Phase Optimization (CO2/MeOH Ratio Tuning) A->B Selectivity (α) > 1.2 C Phase 3: Preparative SFC Scale-Up (Daicel Chiralcel OD 250x30mm) B->C Resolution (Rs) > 1.5 D Phase 4: Fraction Recovery (Enantiomer 1 & 2 >96% ee) C->D High Throughput Recovery

Fig 2: Stepwise workflow for the preparative chiral separation of enantiomers via SFC.

Conclusion

For the chiral separation of 1,5-Dimethylpiperidine-2,4-dione enantiomers, Preparative SFC utilizing a Chiralcel OD stationary phase is the undisputed optimal methodology. It bypasses the severe peak tailing issues associated with NP-HPLC by masking silanol interactions, drastically reduces hazardous solvent consumption, and provides the rapid mass transfer necessary for high-throughput pharmaceutical scale-up. By adhering to the self-validating protocol outlined above, researchers can consistently achieve >96% enantiomeric purity, fulfilling stringent regulatory requirements for downstream drug development.

References

  • European Patent Office. (2022). SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF (EP 4188929 B1).
  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. FDA Guidance Documents.[Link]

  • National Institutes of Health (NIH) / PMC. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[Link]

Comparative Technical Guide: 1,5-Dimethylpiperidine-2,4-dione vs. 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethylpiperidine-2,4-dione represents a strategic evolution of the parent scaffold, 1-methylpiperidine-2,4-dione . While the parent compound serves as a versatile, achiral building block for general piperidine functionalization, the 1,5-dimethyl variant introduces a critical stereogenic center at the C5 position. This structural modification is not merely additive; it fundamentally alters the molecule's utility in asymmetric synthesis, offering inherent diastereoselective control during subsequent transformations (e.g., C4-carbonyl reduction).

This guide objectively compares these two scaffolds, focusing on their synthetic accessibility, reactivity profiles, and application in high-value pharmacophore construction.

Chemical Specifications & Structural Analysis[1][2][3]

The primary distinction lies in the C5-substitution, which breaks the symmetry of the piperidine ring and introduces steric bias adjacent to the C4-ketone.

Feature1-Methylpiperidine-2,4-dione1,5-Dimethylpiperidine-2,4-dione
CAS Number 118263-97-1Varies by stereoisomer
Molecular Formula C₆H₉NO₂C₇H₁₁NO₂
Molecular Weight 127.14 g/mol 141.17 g/mol
Chirality AchiralChiral (C5 stereocenter)
C3-Acidity (pKa) ~11.5 (Active Methylene)~11.8 (Inductive + Steric effect of C5-Me)
Conformation Flexible Half-ChairBiased Half-Chair (Me-group prefers equatorial)
Primary Utility General fragment, achiral linkerChiral pool synthesis, diastereoselective scaffold

Synthetic Accessibility: The Dieckmann Protocol

Both compounds are accessible via the Dieckmann Cyclization , a robust self-validating protocol for forming six-membered


-keto amides. The choice of precursor determines the final substitution pattern.
Mechanism & Pathway

The synthesis relies on the base-mediated cyclization of acyclic diester/amide precursors.

  • Path A (1-Methyl): Uses N-methyl-N-(methoxycarbonylmethyl)propionate.

  • Path B (1,5-Dimethyl): Uses N-methyl-N-(methoxycarbonylmethyl)-2-methylpropionate.

Dieckmann_Synthesis Precursor_A Precursor A (Unsubstituted Propionate chain) Base Base Treatment (NaOMe / MeOH, Reflux) Precursor_A->Base Precursor_B Precursor B (α-Methyl Propionate chain) Precursor_B->Base Intermediate Enolate Intermediate Base->Intermediate Product_1 1-Methylpiperidine-2,4-dione (Achiral) Intermediate->Product_1 Path A (Cyclization) Product_2 1,5-Dimethylpiperidine-2,4-dione (Chiral Racemate) Intermediate->Product_2 Path B (Cyclization)

Figure 1: Divergent synthesis of piperidine-2,4-diones via Dieckmann Cyclization.

Experimental Protocol: Synthesis of 1,5-Dimethylpiperidine-2,4-dione

Note: This protocol is adapted for the 1,5-dimethyl variant to ensure high yield and purity.

Reagents:

  • Precursor: Methyl 3-(N-(2-methoxy-2-oxoethyl)-N-methylamino)-2-methylpropanoate (1.0 equiv)

  • Base: Sodium Methoxide (NaOMe), 4.0 M in MeOH (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.5 M concentration)

  • Quench: Glacial Acetic Acid

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous toluene under N₂ atmosphere. Add the diester precursor.[1]

  • Cyclization: Add NaOMe solution dropwise at 0°C. The reaction is exothermic.

  • Reflux: Heat the mixture to 85°C (internal temp) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Workup (Critical): Cool to 0°C. Quench with stoichiometric glacial acetic acid. Concentrate in vacuo.

  • Extraction: Dissolve residue in brine/water. Extract with CH₂Cl₂ (3x). The product resides in the organic layer due to the N-methyl group (unlike N-H variants which may remain in aqueous phase at high pH).

  • Purification: Recrystallize from Et₂O/Hexanes or purify via flash chromatography.

Validation Check: The product should show a characteristic doublet for the C5-Methyl group in ¹H NMR (~1.1 ppm, J=7 Hz) and splitting of the C5-H signal.

Performance Comparison: Reactivity & Stereocontrol

The definitive advantage of 1,5-dimethylpiperidine-2,4-dione is its ability to direct stereochemistry in downstream reactions.

A. C3-Alkylation (Regioselectivity)

Both compounds possess an active methylene at C3 (flanked by C2-amide and C4-ketone).

  • 1-Methyl: Alkylation at C3 is rapid but non-stereoselective. Subsequent reduction leads to complex diastereomeric mixtures if other centers are present.

  • 1,5-Dimethyl: The C5-methyl group exerts remote steric control. While C3-alkylation efficiency is comparable, the existing C5-center allows for kinetic resolution or diastereoselective alkylation outcomes depending on the electrophile size.

B. C4-Carbonyl Reduction (Stereoselectivity)

This is the "killer application" for the 1,5-dimethyl variant.

  • Scenario: Reduction of the C4 ketone to an alcohol (common in alkaloid synthesis).

  • 1-Methyl Performance: Reduction with NaBH₄ yields a racemic alcohol. No internal control exists.

  • 1,5-Dimethyl Performance: The C5-methyl group biases the ring conformation. Hydride attack typically occurs anti to the C5-methyl group (steric approach control), favoring the formation of the cis-4-hydroxy-5-methyl isomer.

Data Summary: Stereoselective Reduction (NaBH₄, -78°C)

SubstrateMajor ProductDiastereomeric Ratio (dr)Mechanism
1-Methyl (±)-4-Hydroxy50:50 (Racemic)No facial bias
1,5-Dimethyl cis-4-Hydroxy-5-methyl> 90:10Hydride attack anti to C5-Me

Expert Insight: Using bulky hydride sources (e.g., L-Selectride) on the 1,5-dimethyl scaffold can invert this selectivity, granting access to the trans-isomer via high steric hindrance, a level of control impossible with the 1-methyl parent.

Application in Drug Development[5][6]

Case Study: Sedum Alkaloid Analogs

The 1,5-dimethyl scaffold is a direct precursor to Sedum alkaloids (e.g., sedamine analogs).

  • 1-Methyl: Requires external chiral auxiliaries or asymmetric catalysis to generate enantiopure alkaloids.

  • 1,5-Dimethyl: The C5-methyl mimics the natural biosynthetic substitution pattern. Starting with an enantiopure precursor (e.g., derived from chiral methyl-succinate or amino acids) allows the synthesis of the entire alkaloid skeleton with defined stereochemistry without late-stage resolution.

Application_Flow Scaffold 1,5-Dimethylpiperidine-2,4-dione Step1 C3-Functionalization (e.g., Knoevenagel / Alkylation) Scaffold->Step1 Step2 Diastereoselective Reduction (C5-Me directs C4-OH) Step1->Step2 Stereocontrol Target Target: 2,6-Disubstituted Piperidine Alkaloids (High dr/er) Step2->Target

Figure 2: Workflow for utilizing the 1,5-dimethyl scaffold in alkaloid synthesis.

References

  • Dieckmann Cyclization Methodology

    • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[2][3] UCL Discovery.

  • Stereoselective Reduction of Piperidines

    • Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses. (Discusses cis/trans selectivity in 5-substituted piperidines).

  • General Reactivity of Piperidine-2,4-diones

    • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development. Organic & Biomolecular Chemistry.[4][5]

  • Biological Applications

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6] Int. J. Mol. Sci.

Sources

Structural Elucidation of 1,5-Dimethylpiperidine-2,4-dione: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes specific data on 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9) with authoritative crystallographic protocols.[1]

Executive Summary: The Tautomeric Challenge

1,5-Dimethylpiperidine-2,4-dione is a critical heterocyclic building block, notably utilized in the synthesis of pyrrolo-pyridinone therapeutics and other bioactive alkaloids. However, its utility is often complicated by prototropic tautomerism and stereolability .

The molecule possesses a chiral center at C5 and an active methylene group at C3, leading to a complex equilibrium between diketo and enol forms. While solution-state NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for defining the static, energetically preferred tautomer in the solid state.

This guide objectively compares the performance of SC-XRD against orthogonal analytical methods (NMR, DFT) and provides a validated workflow for its structural resolution.

Comparative Analysis: XRD vs. Orthogonal Methods

In the context of structural characterization, "performance" is defined by the method's ability to resolve stereochemistry, tautomeric state, and intermolecular packing.

Table 1: Analytical Performance Matrix
FeatureSingle Crystal XRD (Gold Standard)Solution State NMR (

H/

C)
DFT Computation (B3LYP/6-31G*)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), coupling (

)
Relative Energy (

)
Tautomer Resolution Definitive. Freezes a single tautomer (usually enol) stabilized by lattice forces.Averaged. Often shows broad peaks or weighted averages of rapid equilibrium.Predictive. Calculates theoretical stability but ignores packing effects.
Stereochemistry Absolute configuration (if chiral) or relative (racemate).Relative stereochemistry (NOESY/ROESY required).N/A (User defined input).
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).
None (In silico).
Limit of Detection N/A (Structural model).

impurity detection.
N/A.
The Tautomeric Landscape

For 1,5-Dimethylpiperidine-2,4-dione, the equilibrium exists primarily between three forms. XRD is the only method that captures the specific hydrogen-bonding network that stabilizes one form over the others in the solid phase.

  • Diketo Form: The classic piperidine-2,4-dione structure.[2]

  • Enol-2 Form: Hydroxyl at C2, double bond C2-C3.

  • Enol-4 Form: Hydroxyl at C4, double bond C3-C4.

Expert Insight: In analogous 6-substituted piperidine-2,4-diones, the enol form is frequently observed in the solid state due to the formation of intermolecular hydrogen-bonded dimers (head-to-tail packing), whereas the diketo form may predominate in non-polar solvents like CDCl


.

Experimental Protocol: Solid-State Characterization

The following protocol is designed to obtain high-quality crystals suitable for diffraction, addressing the specific solubility profile of the 1,5-dimethyl derivative.

Phase 1: Crystallization Strategy
  • Objective: Grow single crystals of sufficient size (

    
     mm) and quality.
    
  • Method: Slow Evaporation / Vapor Diffusion.

  • Solvent System:

    • Primary: Ethyl Acetate or Acetonitrile (moderate polarity to solubilize the dione).

    • Antisolvent: n-Hexane or Diethyl Ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of 1,5-Dimethylpiperidine-2,4-dione (racemate) in 1.0 mL of Acetonitrile. Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Vapor Diffusion: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing 5 mL of Diethyl Ether. Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Ether vapors will slowly diffuse into the acetonitrile, reducing solubility and promoting nucleation.

  • Harvesting: Inspect after 48-72 hours. Crystals should appear as colorless prisms or plates.

Phase 2: X-Ray Diffraction Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the methyl groups.

  • Strategy: Complete sphere data collection to ensure high redundancy (

    
    ).
    

Data Processing Parameters:

  • Space Group Determination: Expect Monoclinic (P2

    
    /c)  or Orthorhombic (Pbca)  for the racemate. If enantiopure material is used, expect a chiral space group like P2
    
    
    
    .
  • Refinement: Refine hydrogen atoms on the nitrogen (if applicable) or hydroxyl groups freely to confirm the tautomeric state (i.e., locate the H on O vs. C).

Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing this molecule, highlighting the divergence between solution and solid-state results.

TautomerAnalysis Start Crude 1,5-Dimethylpiperidine-2,4-dione Sub_NMR Method A: Solution NMR (CDCl3 / DMSO-d6) Start->Sub_NMR Dissolve Sub_XRD Method B: Single Crystal XRD (Solid State) Start->Sub_XRD Crystallize Result_NMR Result: Averaged Signals (Fast Exchange) Sub_NMR->Result_NMR Acquire 1H/13C Result_XRD Result: Static Tautomer (Defined H-Bonds) Sub_XRD->Result_XRD Diffraction & Refinement Analysis Structural Assignment Result_NMR->Analysis Dynamic Info Result_XRD->Analysis Atomic Precision

Caption: Workflow distinguishing dynamic solution-state averaging from static solid-state definition.

Critical Discussion: Interpreting the Data

When analyzing the crystallographic output for 1,5-Dimethylpiperidine-2,4-dione, researchers should look for specific geometric markers that define the "performance" of the crystal lattice.

Bond Length Alternation

The bond lengths within the N1-C2-C3-C4-C5 ring provide the definitive proof of tautomerism.

  • Diketo Marker: C2=O and C4=O distances

    
     Å. C2-C3 and C3-C4 single bonds 
    
    
    
    Å.
  • Enol Marker: One C-O bond elongates to

    
     Å (C-OH), and the adjacent C-C bond shortens to 
    
    
    
    Å (C=C).
Chirality and Packing

Since the commercial standard is often a racemate (CAS 115497-23-9), the crystal structure will likely contain centrosymmetric pairs of enantiomers (R and S at C5).

  • Observation: Look for inversion centers linking the (5R) and (5S) molecules.

  • Performance Implication: Racemic crystals often pack more densely than enantiopure forms (Wallach's Rule), leading to higher melting points and lower solubility—a critical factor for formulation.

Hydrogen Bonding

Expect strong intermolecular hydrogen bonds.[3] In the absence of an N-H donor (since N1 is methylated), the primary donor will be the enol -OH (if present) or activated C-H bonds interacting with Carbonyl Oxygens.

  • Network: Infinite chains or dimers are common motifs in this class.

References

  • European Patent Office. (2023). Substituted pyrrolo-pyridinone derivatives and therapeutic uses thereof. Patent EP4188929B1.[1] (Confirming synthesis and existence of 1,5-dimethylpiperidine-2,4-dione as a key intermediate). Link

  • Aubry, A., et al. (2004). The crystal structure of (6S)-6-isobutylpiperidine-2,4-dione. ResearchGate. (Authoritative reference for tautomeric behavior in piperidine-2,4-diones). Link

  • Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[4] Acta Crystallographica Section B. (Standard database for validating piperidine geometries). Link

  • PubChem. (2025). Compound Summary: 1,5-Dimethylpiperidine-2,4-dione.[1][5][6] National Library of Medicine. Link

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Safety Operating Guide

1,5-Dimethylpiperidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,5-Dimethylpiperidine-2,4-dione Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION CARD

Status: Hazardous Pharmaceutical Intermediate Primary Disposal Method: High-Temperature Incineration (Organic Waste Stream) Immediate Prohibition: DO NOT FLUSH into municipal sewer systems.[2]

Critical Safety Parameter Operational Directive
Waste Stream Classification Non-Halogenated Organic Solvent/Solid (unless mixed with halogens).[1][2]
Incompatibility Strong Oxidizers, Strong Acids. Segregate immediately.[1][2]
Spill Response (Small) Absorb with vermiculite/sand.[1][2] Do not use sawdust (combustion risk).[2]
PPE Requirement Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[2]
RCRA Status (USA) Not P- or U-listed specifically; characterize by ignitability (D001) or toxicity if data unavailable.[2]

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION

Rationale: 1,5-Dimethylpiperidine-2,4-dione is a nitrogen-containing heterocyclic dione.[1] While specific toxicological data for this isomer may be limited in public repositories, its structural class (piperidinediones) dictates that it be handled as a bioactive pharmaceutical intermediate.[2]

  • Chemical Structure Analysis: The molecule contains a piperidine ring with two ketone groups and methyl substitutions.[1][2] The dione functionality increases polarity compared to simple piperidines, potentially lowering volatility but increasing water solubility.[1][2]

  • Inferred Hazards (Structure-Activity Relationship):

    • Irritant: Likely to cause respiratory, skin, and eye irritation.[1][2]

    • Sensitizer: Potential for allergic reaction upon repeated exposure (common in pharmaceutical precursors).[2]

    • Combustible: Organic backbone supports combustion; fine dusts (if solid) may form explosive mixtures in air.[2]

PART 3: PRE-DISPOSAL STABILIZATION & SEGREGATION[2]

Before disposal, the chemical must be stabilized to prevent uncontrolled reactions in the waste container.[1][2]

Segregation Protocol
  • Oxidizer Separation: Ensure the waste container is free of oxidizing agents (e.g., peroxides, nitrates).[2] Piperidine derivatives can react violently with oxidizers.[1][2]

  • Acid Separation: Do not mix with strong mineral acids (HCl, H₂SO₄) in the waste stream, as this may generate heat or protonate the nitrogen, altering solubility and reactivity profiles.[2]

Container Selection
  • Liquid Waste: High-Density Polyethylene (HDPE) or Amber Glass (if photosensitive).[2]

  • Solid Waste: Double-lined polyethylene bags within a rigid secondary container.

PART 4: DISPOSAL WORKFLOW (CORE PROTOCOL)

This protocol assumes the material is generated during synthesis or purification (e.g., rotary evaporation residue, mother liquor, or contaminated solids).[2]

Scenario A: Liquid Waste (Mother Liquor/Solvent Mixtures)[2]
  • Step 1: Verify pH is between 5 and 9.[1][2] If highly acidic or basic, neutralize slowly to prevent container corrosion.[1][2]

  • Step 2: Pour into the "Non-Halogenated Organic Waste" carboy.[1][2]

    • Note: If the solvent system contains DCM or Chloroform, use the "Halogenated Waste" stream.[1][2]

  • Step 3: Record the exact volume and concentration of 1,5-Dimethylpiperidine-2,4-dione on the hazardous waste tag.[1]

  • Step 4: Cap tightly.[1][2][3] Ensure the vessel is grounded if transferring large volumes to prevent static discharge.[1][2]

Scenario B: Solid Waste (Pure Compound/Spill Debris)[2]
  • Step 1: Collect solids using a chemically inert scoop.[1][2]

  • Step 2: Place in a clear plastic wide-mouth jar or double-bag in heavy-duty hazardous waste bags.

  • Step 3: Label as "Hazardous Solid Waste - Toxic/Irritant." [1][2]

  • Step 4: Contaminated sharps (needles/syringes used with the compound) must go into a rigid Sharps Container, never soft trash.[2]

Scenario C: Trace Contaminated Labware
  • Glassware: Triple rinse with Acetone or Ethanol.[1][2] Collect the rinsate as Liquid Waste (Scenario A).

  • Gloves/Paper Towels: Dispose of as "Solid Hazardous Waste" (Scenario B).[2] Do not place in regular trash.

PART 5: DECISION LOGIC VISUALIZATION

The following diagram outlines the decision tree for segregating 1,5-Dimethylpiperidine-2,4-dione waste streams to ensure compliance and safety.

WasteDisposal Start Waste Generation: 1,5-Dimethylpiperidine-2,4-dione StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Solution Solid Solid Waste (Powder/Debris/PPE) StateCheck->Solid Solid/PPE HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck SolidBin Stream C: Solid Hazardous Waste Solid->SolidBin Gloves/Paper/Compound Sharps Stream D: Sharps Container Solid->Sharps Needles/Glass Rinsing Glassware Rinsing Solid->Rinsing Empty Glassware StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste HalogenCheck->StreamB No (Ethanol/EtOAc/Hexane) Rinsing->HalogenCheck Rinsate

Figure 1: Waste Stream Segregation Logic for Piperidine-dione Derivatives.

PART 6: EMERGENCY CONTINGENCIES

Event Procedure
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Piperidines can absorb transdermally.[1][2] Seek medical attention if erythema develops.[1][2]
Eye Contact Flush with water/saline for 15 minutes.[1][2] Do not rub. Transport to ER immediately (risk of corneal damage).
Spill (Liquid) 1. Evacuate immediate area.2. Eliminate ignition sources.3. Absorb with vermiculite.4.[1][2] Place in sealed container labeled "Spill Debris."
Fire Use CO₂, Dry Chemical, or Foam.[1][2][3][4] Do not use high-pressure water jets (may scatter the chemical).[1][2]

PART 7: REGULATORY COMPLIANCE (RCRA & EPA)

While 1,5-Dimethylpiperidine-2,4-dione is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you) under 40 CFR § 262.11 .[1]

  • Characteristic Waste: If the waste mixture has a flashpoint < 60°C (140°F), it is D001 (Ignitable) .[2]

  • Toxicity Characteristic: Unless specific TCLP data exists proving otherwise, treat as toxic.

  • Generator Status: Ensure your facility's accumulation time limits (90 days for Large Quantity Generators) are respected.

Final Disposal Destination: The ultimate fate of this waste stream should be fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine-2,4-dione derivatives.[1][2] PubChem.[1][2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1][2] EPA.gov.[1][2] Available at: [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS.org.[1][2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] OSHA.gov.[1][2] Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Due to the lack of specific toxicological data for 1,5-Dimethylpiperidine-2,4-dione, a conservative approach to personal protective equipment (PPE) is essential. The recommendations below are derived from safety protocols for piperidine and its derivatives, which are known to be flammable, corrosive, and capable of causing severe skin and eye damage.[1][2][3][4]

Hazard Assessment Summary
Potential HazardAssociated Functional GroupMitigation Strategy
Flammability PiperidineHandle away from ignition sources. Use explosion-proof equipment.[1][5][6]
Corrosivity PiperidineWear chemical-resistant gloves, lab coat, and eye/face protection.[1][4]
Skin and Eye Damage Piperidine and DionesUse safety goggles and a face shield; wear appropriate gloves and a lab coat.[1][2][7]
Toxicity (Inhalation, Dermal, Ingestion) PiperidineHandle in a fume hood; wear respiratory protection if necessary. Avoid all personal contact.[2][3][8]
Respiratory Irritation DionesUse in a well-ventilated area or a fume hood.[5][9]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure the safety of researchers handling 1,5-Dimethylpiperidine-2,4-dione.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles are mandatory.[7][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Rationale: Piperidine derivatives can cause severe eye damage and even blindness.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors. Contact lenses should not be worn as they can trap chemicals against the eye.[8]

Skin and Body Protection
  • Requirement: A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[5][7] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.

  • Rationale: This protects against accidental spills and contact with the skin. Piperidine compounds can be toxic upon skin contact and may cause severe burns.[2][3]

Hand Protection
  • Requirement: Chemical-resistant gloves must be worn. Given the lack of specific data for 1,5-Dimethylpiperidine-2,4-dione, selecting a glove material requires careful consideration. Nitrile gloves are a common choice for incidental contact, but their breakthrough time may be insufficient for prolonged handling.[11] For extended work, heavier gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.[7][10]

  • Glove Selection: It is advisable to consult the glove manufacturer's compatibility charts for piperidine and similar solvents to select the most appropriate material.

  • Proper Use: Remove gloves using the proper technique to avoid contaminating your skin.[7] Wash hands thoroughly after removing gloves.[12]

Respiratory Protection
  • Requirement: All work with 1,5-Dimethylpiperidine-2,4-dione should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[1][10] A proper fit test is essential for any respirator to be effective.[10]

  • Rationale: Piperidine derivatives can be toxic if inhaled and may cause respiratory irritation.[1][2]

Safe Handling and Operational Plan

Workflow for PPE Selection and Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Disposal and Cleanup prep_start Start: Handling 1,5-Dimethylpiperidine-2,4-dione risk_assessment Conduct Risk Assessment prep_start->risk_assessment sds_check Check for Specific SDS (If available) risk_assessment->sds_check gather_ppe Gather Required PPE sds_check->gather_ppe don_coat Don Lab Coat & Closed-toe Shoes gather_ppe->don_coat don_goggles Don Safety Goggles don_coat->don_goggles don_gloves Don Chemical-Resistant Gloves don_goggles->don_gloves check_hood Verify Fume Hood Functionality don_gloves->check_hood handle_chemical Handle Chemical in Fume Hood check_hood->handle_chemical spill_kit Ensure Spill Kit is Accessible handle_chemical->spill_kit waste_container Prepare Labeled Waste Container handle_chemical->waste_container dispose_waste Dispose of Waste in Accordance with Regulations handle_chemical->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.